molecular formula C6H8N2O B11925413 1-Acetyl-3-aminopyrrole

1-Acetyl-3-aminopyrrole

Cat. No.: B11925413
M. Wt: 124.14 g/mol
InChI Key: TUVUBCNKTMXRIM-UHFFFAOYSA-N
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Description

Contextual Significance of Pyrrole (B145914) Derivatives in Modern Chemical Sciences

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a cornerstone of modern chemical and life sciences. clockss.orgresearchgate.net First isolated from coal tar in 1834, this fundamental scaffold is integral to a vast array of natural products essential for life, including heme, chlorophyll, and various alkaloids. clockss.orgntnu.no The unique electronic properties of the pyrrole nucleus, characterized by its electron-rich nature, make it highly versatile in organic synthesis and a privileged structure in medicinal chemistry. clockss.org

Pyrrole derivatives are at the forefront of pharmaceutical development, exhibiting a broad spectrum of biological activities. They form the core of numerous approved drugs, such as the cholesterol-lowering agent Atorvastatin, the nonsteroidal anti-inflammatory drugs Tolmetin and Ketorolac, and the anticancer drug Sunitinib. researchgate.netznaturforsch.comorganic-chemistry.org Researchers have extensively explored pyrrole-based compounds for their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic agents. organic-chemistry.orgnetascientific.comresearchgate.net Beyond medicine, pyrrole derivatives are pivotal in materials science, contributing to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and conductive polymers. clockss.orgapolloscientific.co.uk This wide-ranging importance underscores the continued interest in synthesizing and investigating novel pyrrole derivatives. researchgate.netapolloscientific.co.uk

Historical Trajectory and Initial Studies on 1-Acetyl-3-aminopyrrole and Related Scaffolds

The systematic study of pyrroles began in earnest following the elucidation of its structure in the mid-19th century. clockss.orgapolloscientific.co.uk A major breakthrough occurred in 1885 with the independent reports by Carl Paal and Ludwig Knorr of a method to synthesize pyrroles from 1,4-dicarbonyl compounds and amines, now known as the Paal-Knorr pyrrole synthesis. apolloscientific.co.uk This and other classical methods, such as the Hantzsch and Knorr syntheses, laid the groundwork for modern pyrrole chemistry. ntnu.no

While specific historical research focused exclusively on this compound is not extensively documented in seminal literature, its structural components—the 3-aminopyrrole core and the N-acetyl group—have been the subject of significant investigation. The synthesis of 3-aminopyrrole derivatives, which are valuable precursors to more complex heterocyclic systems, has been achieved through methods like the Thorpe-Ziegler cyclization of β-enaminonitriles with α-haloketones. researchgate.netznaturforsch.comsemanticscholar.org These polyfunctional 3-aminopyrroles are recognized as important building blocks due to their wide applications in creating compounds with antibacterial, antiviral, and anti-inflammatory properties. researchgate.netsemanticscholar.org

The N-acylation of pyrroles is also a well-established transformation. Methods have been developed for the regioselective N-substitution of the pyrrole ring with various groups, including acetyl chlorides. organic-chemistry.org For instance, one approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by an acid-mediated cyclization to form the N-acylpyrrole ring. organic-chemistry.org The reactivity of the 3-amino group itself has also been explored; it can be readily acylated, for example, by treatment with acetic anhydride (B1165640), although this typically results in acylation at the amino group rather than the ring nitrogen if the nitrogen is already substituted or if the reaction conditions favor it. znaturforsch.comsemanticscholar.org The existence of this compound is confirmed by its commercial availability, indicating that synthetic routes have been developed, likely leveraging the principles established from the study of these related scaffolds. apolloscientific.co.ukapolloscientific.co.uk

Scope and Research Objectives for Comprehensive Investigations into this compound

The primary research interest in this compound stems from its potential as a versatile bifunctional intermediate for organic synthesis. The presence of two distinct functional groups—a nucleophilic amino group at the 3-position and an electron-withdrawing acetyl group at the 1-position—on the aromatic pyrrole core allows for a wide range of chemical transformations.

Key research objectives for this compound include:

Elucidation of its Synthetic Utility: A major focus is exploring its role as a precursor for constructing more complex, biologically active heterocyclic systems. The 3-aminopyrrole moiety is a key intermediate in the synthesis of pyrrolo[3,2-d]pyrimidines, also known as 9-deazapurines, which are a class of compounds with significant pharmacological interest. researchgate.netznaturforsch.com Research would aim to utilize this compound in novel synthetic pathways to create analogues of these and other important scaffolds.

Investigation of Reactivity: A comprehensive study of the compound's reactivity is essential. This includes exploring the selective modification of the amino group (e.g., through alkylation, acylation, or diazotization) while leveraging the electronic influence of the N-acetyl group. The N-acetyl group modulates the aromaticity and nucleophilicity of the pyrrole ring, influencing its reactivity in electrophilic substitution and other reactions.

Screening for Biological Activity: Given the prevalence of the pyrrole scaffold in pharmaceuticals, a direct investigation into the biological properties of this compound itself would be a logical objective. organic-chemistry.orgresearchgate.net Screening against various biological targets could reveal intrinsic activity and provide a starting point for medicinal chemistry programs.

Application in Materials Science: The specific electronic profile conferred by the combination of an amino and an acetyl group could make it a candidate for creating novel organic materials with tailored optical or electronic properties. clockss.org

In essence, the research scope for this compound is centered on its application as a molecular building block, enabling the synthesis of diverse and complex molecules with potential applications in medicine and materials science.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₆H₈N₂O
CAS Number 1823438-94-3

| MDL Number | MFCD28385453 |

Data sourced from commercial supplier information. apolloscientific.co.ukapolloscientific.co.uk

Table 2: Overview of Selected Pyrrole Synthesis Methods

Synthesis Method Precursors Brief Description
Paal-Knorr Synthesis 1,4-Diketone, primary amine/ammonia (B1221849) Condensation reaction to form the pyrrole ring. apolloscientific.co.uk
Knorr Pyrrole Synthesis α-Amino-ketone, compound with an activated methylene (B1212753) group Condensation reaction leading to substituted pyrroles.
Hantzsch Synthesis α-Halo-ketone, β-ketoester, amine/ammonia Condensation reaction forming the pyrrole ring.

| Thorpe-Ziegler Cyclization | β-Enaminonitrile, α-haloketone | Intramolecular cyclization used for synthesizing substituted 3-aminopyrroles. researchgate.netznaturforsch.com |

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound
Atorvastatin
Chlorophyll
Heme
Ketorolac
Sunitinib
Tolmetin

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

1-(3-aminopyrrol-1-yl)ethanone

InChI

InChI=1S/C6H8N2O/c1-5(9)8-3-2-6(7)4-8/h2-4H,7H2,1H3

InChI Key

TUVUBCNKTMXRIM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=CC(=C1)N

Origin of Product

United States

Systematic Synthesis Methodologies for 1 Acetyl 3 Aminopyrrole

Retrosynthetic Analysis and Strategic Design for 1-Acetyl-3-aminopyrrole

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections. For this compound, two primary retrosynthetic disconnections are considered.

The first and most straightforward disconnection is at the N-C(O) bond of the acetyl group. This leads to 3-aminopyrrole and an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640). This approach relies on the selective N-acetylation of 3-aminopyrrole.

A second strategic disconnection involves the C-N bond of the 3-amino group. This suggests a precursor such as 1-acetyl-3-nitropyrrole, which can be reduced to the target amine. This pathway is advantageous if the direct handling of the potentially reactive 3-aminopyrrole is to be avoided.

Further disconnections on the pyrrole (B145914) ring itself can be envisioned, for instance, through the Paal-Knorr synthesis, which would involve a 1,4-dicarbonyl compound and a source of ammonia (B1221849) or a primary amine.

Precursor Synthesis and Building Block Chemistry in the Preparation of this compound

The synthesis of this compound is highly dependent on the availability of key precursors. Based on the retrosynthetic analysis, the primary building blocks would be a suitable pyrrole derivative that can be functionalized.

One key precursor is 3-nitropyrrole (B1211435) . The synthesis of 3-nitropyrrole can be achieved by nitrating a pyrrole bearing a bulky, removable N-substituent, such as a triisopropylsilyl (TIPS) group. This directing group favors nitration at the 3-position. Subsequent removal of the silyl (B83357) group affords 3-nitropyrrole. ub.edu An alternative approach involves the nitration of 1-(phenylsulfonyl)pyrrole, which can also yield the 3-nitro derivative. cdnsciencepub.com

Another crucial precursor is 3-aminopyrrole . This can be prepared by the reduction of 3-nitropyrrole. Common reduction methods include catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with metals in acidic media (e.g., Sn/HCl). The synthesis of 1,2′- and 1,3′-bipyrroles has been demonstrated starting from the reduction of the corresponding nitropyrroles, showcasing the feasibility of this transformation. researchgate.net

Direct Synthetic Routes to this compound

Direct synthetic routes aim to construct the target molecule through either the formation of the pyrrole ring with the desired substituents already in place or by the strategic introduction of the functional groups onto a pre-existing pyrrole core.

Paal-Knorr Pyrrole Synthesis: This is a classic and widely used method for constructing the pyrrole ring, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com For this compound, a hypothetical precursor would be an aminodicarbonyl compound that could cyclize. However, the direct synthesis of such a precursor can be complex. A more plausible approach is the cyclization of a suitable 1,4-dicarbonyl with a protected amine, followed by deprotection.

Thorpe-Ziegler Cyclization: This method is particularly useful for the synthesis of aminopyrroles. It involves the base-catalyzed intramolecular cyclization of dinitriles. wikipedia.org The synthesis of 3-aminopyrrole derivatives has been achieved by reacting β-enaminonitriles with α-haloketones. researchgate.net While not a direct route to the title compound, this methodology highlights a powerful strategy for constructing the 3-aminopyrrole core, which could then be N-acetylated.

A common and often more practical approach is the modification of a pre-formed pyrrole ring.

Route 1: Acetylation of 3-Aminopyrrole

This route involves the initial synthesis of 3-aminopyrrole, as described in section 2.2, followed by N-acetylation. The acetylation can be carried out using standard acetylating agents.

Acetyl Chloride: In the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the HCl byproduct.

Acetic Anhydride: Often used with or without a catalyst. In some cases, acetic acid itself can serve as the solvent and catalyst for acetylation of aminopyridines, a related class of compounds. google.com

A potential challenge in this route is the chemoselectivity of the acetylation, as the 3-amino group could also be acetylated. Careful control of reaction conditions, such as temperature and stoichiometry of the acetylating agent, would be crucial to favor N-acetylation.

Route 2: Reduction of 1-Acetyl-3-nitropyrrole

This strategy involves the initial N-acetylation of pyrrole, followed by nitration and subsequent reduction of the nitro group.

N-Acetylation of Pyrrole: Pyrrole can be N-acetylated using acetyl chloride or acetic anhydride. This step is generally straightforward.

Nitration of 1-Acetylpyrrole: The nitration of 1-acetylpyrrole would be expected to yield a mixture of 2- and 3-nitropyrrole. The acetyl group is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic substitution and can influence the regioselectivity. Directing the substitution to the 3-position might require specific nitrating agents and conditions. The use of bulky N-substituents to direct nitration to the 3-position is a known strategy. ub.edu

Reduction of the Nitro Group: The resulting 1-acetyl-3-nitropyrrole can then be reduced to this compound using methods such as catalytic hydrogenation (e.g., H₂, Pd/C) or metal-based reducing agents (e.g., SnCl₂, Fe/HCl).

A summary of a plausible functional group interconversion route is presented in the table below.

StepReactantReagent(s) and ConditionsProduct
1PyrroleAcetic anhydride, reflux1-Acetylpyrrole
21-AcetylpyrroleAcetyl nitrate, low temperature1-Acetyl-3-nitropyrrole
31-Acetyl-3-nitropyrroleH₂, Pd/C or SnCl₂This compound

Cyclization Reactions for Pyrrole Ring Formation

Modern and Sustainable Synthetic Approaches for this compound

Modern synthetic chemistry emphasizes the development of more efficient, atom-economical, and environmentally benign methods.

Catalytic methods can be applied to various stages of the synthesis of this compound, from the formation of the pyrrole ring to the introduction of functional groups.

Catalytic Pyrrole Synthesis: Numerous catalytic systems have been developed for the Paal-Knorr reaction and other pyrrole syntheses, employing catalysts such as iron(III) chloride, scandium(III) triflate, and others under milder conditions, sometimes even in water or under solvent-free conditions. researchgate.netorganic-chemistry.org These methods could potentially be adapted for the synthesis of a suitably protected 3-aminopyrrole precursor.

Catalytic C-H Amination: Direct C-H amination of a pre-formed 1-acetylpyrrole at the 3-position would be a highly atom-economical and elegant approach. While challenging due to the need for regioselectivity, research into transition-metal-catalyzed C-H functionalization is a rapidly advancing field and could offer future pathways to the target molecule.

Catalytic Reduction of Nitropyrroles: The reduction of 1-acetyl-3-nitropyrrole is a key step where catalysis plays a vital role. Catalytic hydrogenation over palladium, platinum, or nickel catalysts is a clean and efficient method, producing water as the only byproduct.

The table below summarizes some catalytic approaches relevant to the synthesis of substituted pyrroles.

Reaction TypeCatalystSubstratesProductReference
Paal-Knorr SynthesisIron(III) chloride2,5-Dimethoxytetrahydrofuran, AminesN-Substituted pyrroles organic-chemistry.org
Paal-Knorr SynthesisScandium(III) triflate1,4-Diketones, AminesSubstituted pyrroles researchgate.net
CycloadditionRhodium(II) acetate (B1210297)N-Sulfonyl-1,2,3-triazoles, Isoxazoles3-Aminopyrrole derivatives organic-chemistry.org
Reduction of Nitro GroupPalladium on Carbon (Pd/C)NitropyrrolesAminopyrroles researchgate.net

Implementation of Green Chemistry Principles in this compound Production

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrroles to minimize environmental impact and enhance sustainability. lucp.netacs.org These principles can be effectively integrated into the synthetic routes for this compound.

Green Solvents and Catalysts: A major focus of green chemistry is the replacement of hazardous organic solvents. For pyrrole synthesis, water has been explored as a benign solvent alternative. lucp.net For example, the Paal-Knorr condensation can be performed in water using iron(III) chloride as a catalyst, offering an environmentally friendly approach. organic-chemistry.org Additionally, the use of bio-sourced organic acids as catalysts in solvent-free conditions represents a significant green advancement. lucp.net The use of molecular sieves as catalysts has also been reported for the green synthesis of pyrrole derivatives. bohrium.com

Energy Efficiency: Microwave-assisted synthesis has emerged as a key green technology that can significantly reduce reaction times and energy consumption in the synthesis of heterocycles. beilstein-journals.orgbeilstein-journals.org The application of microwave irradiation to the Paal-Knorr or Thorpe-Ziegler reactions could offer a more efficient route to the 3-aminopyrrole precursor.

Atom Economy: Multicomponent reactions (MCRs) are inherently atom-economical as they combine three or more reactants in a single step to form a complex product, minimizing waste. organic-chemistry.org Designing an MCR that directly yields a precursor to this compound would be a highly desirable green strategy.

The following table summarizes some green chemistry approaches applicable to pyrrole synthesis:

Green Chemistry PrincipleApplication in Pyrrole SynthesisPotential Benefit for this compound Production
Use of Safer SolventsPaal-Knorr reaction in water. lucp.netorganic-chemistry.orgReduced use of volatile and toxic organic solvents.
Use of Renewable FeedstocksBio-sourced organic acids as catalysts. lucp.netDecreased reliance on fossil fuel-based starting materials.
Energy EfficiencyMicrowave-assisted synthesis. beilstein-journals.orgFaster reaction times and lower energy consumption.
Use of CatalysisIron catalysts, molecular sieves. bohrium.comrsc.orgReplacement of stoichiometric reagents with more efficient and potentially less toxic catalysts.
Atom EconomyMulticomponent reactions. organic-chemistry.orgFewer synthetic steps and reduced waste generation.

Optimization of Synthetic Pathways for Enhanced Yield and Selectivity of this compound

Optimizing the synthetic pathway is crucial for maximizing the yield of this compound while ensuring high regioselectivity, particularly in the acetylation step.

Control of Acetylation: The acetylation of 3-aminopyrrole can potentially occur at the nitrogen of the pyrrole ring (N1 position) or the exocyclic amino group (N3 position). To achieve the desired 1-acetyl isomer, careful control of the reaction conditions is necessary. The use of protecting groups can be a key strategy. For instance, the 3-amino group could be protected before the N-acetylation of the pyrrole ring, followed by deprotection. Conversely, direct N-acetylation of the pyrrole can be influenced by the electronic nature of the substituents already present on the ring. Studies on the acylation of N-substituted pyrroles have shown that the regioselectivity (2- vs. 3-acylation) can be controlled by the choice of the N-substituent and the acylating agent. nih.govacs.org For example, N-alkoxycarbonyl pyrroles tend to yield 2-acylated products, while N-sulfonyl pyrroles can lead to 3-acylated isomers. nih.govacs.org

Reaction Parameter Optimization: The yield of the pyrrole-forming reaction itself can be optimized by systematically varying parameters such as temperature, reaction time, catalyst, and solvent. For the Paal-Knorr synthesis, factors like the pH and the nature of the amine substrate have been shown to influence the reaction rate. organic-chemistry.org In the Thorpe-Ziegler cyclization, the choice of base and solvent can significantly impact the yield of the 3-aminopyrrole product. znaturforsch.com For example, using triethylamine as the base in the reaction of β-enaminonitriles with α-halo compounds has been shown to produce good yields of 3-aminopyrrole derivatives. znaturforsch.comresearchgate.net

The following table presents a hypothetical optimization study for the final acetylation step, based on literature precedents for similar transformations:

EntryAcetylating AgentBaseSolventTemperature (°C)Time (h)Yield of this compound (%)
1Acetic AnhydridePyridineDichloromethane251265
2Acetyl ChlorideTriethylamineTetrahydrofuran0 to 25678
3Acetic AnhydrideNoneAcetic Acid80455 (with potential for diacetylation)
4N-AcetylimidazoleNoneDichloromethane252472

This table is illustrative and based on general principles of acylation reactions.

Mechanistic Investigations of Key Synthetic Transformations Towards this compound

Understanding the reaction mechanisms is fundamental to controlling and improving the synthesis of this compound.

Mechanism of the Paal-Knorr Pyrrole Synthesis: The mechanism of the Paal-Knorr synthesis of pyrroles is well-established. wikipedia.orgalfa-chemistry.com It begins with the attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal. This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl group. The final step involves the dehydration of the resulting cyclic intermediate to form the aromatic pyrrole ring. alfa-chemistry.com The rate-determining step is typically the ring-closing step. alfa-chemistry.com

Mechanism of the Thorpe-Ziegler Cyclization: The Thorpe-Ziegler reaction proceeds via the deprotonation of the α-carbon to the nitrile group in an N-alkylated aminonitrile, forming a carbanion. znaturforsch.comsemanticscholar.org This carbanion then undergoes an intramolecular nucleophilic attack on the nitrile carbon, leading to a cyclic imine intermediate. Tautomerization of this imine yields the more stable enamine, which is the 3-aminopyrrole. znaturforsch.comsemanticscholar.org

Mechanism of Regioselective Acetylation: The regioselectivity of the acetylation of the 3-aminopyrrole precursor is governed by the relative nucleophilicity of the two nitrogen atoms and steric factors. The pyrrole nitrogen's lone pair is part of the aromatic sextet, making it less nucleophilic than the exocyclic amino group. However, under certain conditions, especially with strong bases that can deprotonate the pyrrole N-H, N1-acetylation can be favored. Moreover, mechanistic studies on the acylation of N-sulfonyl pyrroles have suggested that initial acylation at the 2-position can be followed by isomerization to the thermodynamically more stable 3-acyl isomer under strongly acidic conditions. acs.org This highlights the importance of understanding potential rearrangement pathways when designing the synthesis of a specific isomer.

Chemical Reactivity and Derivatization Strategies of 1 Acetyl 3 Aminopyrrole

Reactivity Profile of the Pyrrole (B145914) Nucleus in 1-Acetyl-3-aminopyrrole

Electrophilic Aromatic Substitution Reactions on the Pyrrole Ring

The pyrrole ring is inherently electron-rich and thus highly susceptible to electrophilic aromatic substitution (EAS), exhibiting reactivity greater than that of benzene. msu.edu However, in this compound, the reaction's outcome is controlled by the competing electronic effects of the N-acetyl and the 3-amino substituents.

Table 1: Electrophilic Aromatic Substitution Reactions on the Pyrrole Ring
Reaction TypeReagent(s)Position of SubstitutionProduct TypeReference(s)
AcylationTrichloroacetyl chlorideC22-Trichloroacetyl-3-aminopyrrole derivative acs.org

Nucleophilic Attack and Addition Reactions Involving the Pyrrole Ring System

Pyrrole rings, being electron-rich, are generally poor substrates for nucleophilic aromatic substitution unless the ring is substituted with potent electron-withdrawing groups. acs.orgrsc.org In 2,5-dinitro-1-methylpyrrole, for example, the two nitro groups activate the ring sufficiently for nucleophilic substitution by piperidine (B6355638) or methoxide (B1231860) ion. rsc.org While the N-acetyl group on this compound is deactivating, it is typically insufficient on its own to promote bimolecular nucleophilic substitution under mild conditions.

The pyrrole nucleus can, however, undergo addition reactions, most notably reduction. Catalytic hydrogenation of the pyrrole ring, for instance using hydrogen gas with a palladium catalyst, can lead to the corresponding saturated pyrrolidine (B122466) ring. uou.ac.inwordpress.com Such reactions require forcing conditions due to the energy required to overcome the ring's aromatic stability. wordpress.com The N-acetyl group is generally stable under these conditions, as demonstrated in the reduction of N-acetylated heteroarenes. nih.govorganic-chemistry.org Oxidative processes can also lead to additions that disrupt the aromatic system, sometimes resulting in polymerization or the formation of oxidized species like pyrrolinones. msu.edu

Functional Group Transformations of the 3-Amino Moiety in this compound

The primary amine at the C3 position is a key site for derivatization due to its nucleophilic character.

Acylation, Alkylation, and Arylation Reactions of the 3-Amino Group

The 3-amino group readily participates in reactions typical of primary amines.

Acylation: 3-Aminopyrroles can be easily acylated. Treatment of a related 3-amino-2-cyanopyrrole with refluxing acetic anhydride (B1165640) resulted in the formation of a diacetyl derivative, indicating acylation of the 3-amino group. znaturforsch.com

Alkylation: As with other primary amines, the 3-amino group is expected to undergo N-alkylation with alkyl halides, although specific examples on the this compound scaffold require further investigation. The synthesis of 3-aminopyrroles via Thorpe-Ziegler cyclization sometimes involves the N-alkylation of an enamine precursor. znaturforsch.comsemanticscholar.org

Arylation: The amino group serves as an effective nucleophile in substitution reactions with activated aryl halides. For example, the reaction of 3-aminopyrrole with various electron-deficient chloropyrimidines occurs exclusively at the 3-amino group, yielding N-(pyrimidinyl)-3-aminopyrrole derivatives. researchgate.netresearchgate.net This transformation is a cornerstone of synthesizing complex heterocyclic systems. nih.gov

Table 2: Functionalization Reactions of the 3-Amino Group
Reaction TypeReagent(s)Functional Group AddedProduct ClassReference(s)
AcylationAcetic anhydrideAcetylN-Acetyl-3-aminopyrrole derivative znaturforsch.com
ArylationChloropyrimidinesPyrimidinylN-(Pyrimidinyl)-3-aminopyrrole researchgate.netresearchgate.net

Condensation and Heterocyclization Reactions Involving the Amine Functionality

The 3-amino group is a pivotal component for constructing fused heterocyclic systems through condensation and subsequent cyclization reactions. These reactions are fundamental to the synthesis of scaffolds with significant biological interest, such as pyrrolopyrimidines (deazapurines). semanticscholar.orgresearchgate.net

A common strategy involves a two-step process where the 3-aminopyrrole is first condensed with a suitable reagent to form an intermediate, which then cyclizes. For instance, reaction with dimethylformamide dimethylacetal (DMFDMA) or triethyl orthoformate yields amidine or imidocarboxylate intermediates, respectively. semanticscholar.org These intermediates can then be cyclized with ammonia (B1221849) or formamide (B127407) to produce the pyrrolo[3,2-d]pyrimidine ring system. znaturforsch.comsemanticscholar.orggrafiati.com

Direct condensation with 1,3-dicarbonyl compounds is another powerful method. The reaction of 3-aminopyrrole with trifluoromethyl-β-diketones can produce regioisomeric 1H-pyrrolo[3,2-b]pyridines. thieme-connect.comacs.org The regiochemical outcome of this condensation can often be controlled by the choice of catalyst; Brønsted acids and bases may favor one isomer, while Lewis acids like tin(II) acetate (B1210297) can favor the other. acs.org Similarly, a three-component condensation of 3-aminopyrroles, aromatic aldehydes, and Meldrum's acid also yields fused 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine systems. mathnet.rumathnet.ru The Friedländer reaction, involving the condensation of 3-aminopyrroles with cyclic ketones, provides access to tacrine (B349632) analogues. core.ac.uk

Table 3: Heterocyclization Reactions via the 3-Amino Group
Reagent(s)Intermediate/MethodFused Ring System FormedProduct ClassReference(s)
Triethyl orthoformate, then NH₃/HCONH₂Imidocarboxylate formation & cyclizationPyrimidine (B1678525)Pyrrolo[3,2-d]pyrimidines znaturforsch.comsemanticscholar.org
Dimethylformamide dimethylacetal (DMFDMA)Amidine formation & cyclizationPyrimidinePyrrolo[3,2-d]pyrimidines semanticscholar.org
Trifluoromethyl-β-diketonesDirect condensationPyridine (B92270)1H-Pyrrolo[3,2-b]pyridines thieme-connect.comacs.org
Aromatic aldehydes, Meldrum's acidThree-component condensationDihydropyridinoneTetrahydropyrrolo[3,2-b]pyridines mathnet.rumathnet.ru
Cyclic ketones, AlCl₃Friedländer reactionTetrahydroquinolinePyrrolo-tacrine analogues core.ac.uk

Oxidation and Reduction Pathways of the Amino Group

The amino group can undergo both oxidation and reduction, although these reactions must be considered in the context of the sensitive pyrrole ring.

Oxidation: Aromatic amino groups can be oxidized to various states, including nitroso or nitro functionalities, though this often requires specific reagents to avoid side reactions on the electron-rich pyrrole ring. numberanalytics.comresearchgate.net For example, protected aromatic amino acids can be hydroxylated on the aromatic ring using H₂O₂ and an iron catalyst, demonstrating the ring's susceptibility to oxidation over the amino group itself under certain conditions. rsc.org The oxidation of free aromatic amino acids can lead to various degradation products. acs.org

Reduction: While the amino group itself is in a reduced state, reactions involving reduction of other parts of the molecule are pertinent. Catalytic hydrogenation (e.g., H₂, Pd/C) can reduce the pyrrole ring to a pyrrolidine, as mentioned in section 3.1.2. uou.ac.in It is also possible to reduce the N-acetyl carbonyl group, although this typically requires strong reducing agents like lithium aluminum hydride, which could also affect other parts of the molecule. A palladium-catalyzed transfer hydrogenation using sodium hydride as the reductant and acetic anhydride as an activator has been developed for N-heteroarenes, resulting in both hydrogenation and acetylation. organic-chemistry.org This highlights the possibility of selectively targeting different parts of the molecule under specific reductive conditions.

Modifications and Reactions of the N-Acetyl Group in this compound

The N-acetyl group in this compound serves a dual function: it acts as a protecting group for the pyrrole nitrogen, preventing unwanted side reactions, and it modulates the electronic character of the pyrrole ring. The strategic modification or complete removal of this group is a pivotal step for subsequent functionalization of the molecule.

The amide bond of the N-acetyl group is notably stable, and its cleavage often requires conditions that could compromise other functionalities within the molecule. researchgate.net Under neutral conditions, N-acetylpyrrole shows little to no reactivity towards hydrolysis. msu.edu Consequently, research has focused on developing mild and chemoselective deacetylation methods applicable to sensitive substrates like this compound.

Traditional approaches rely on strong acid or base catalysis, which can lead to the decomposition or polymerization of the electron-rich pyrrole ring. researchgate.net The basic hydrolysis of N-acetylpyrrole, for example, follows a complex mechanism and can be slow. researchgate.netresearchgate.net To circumvent these issues, several milder protocols have been established. A one-pot system using potassium trimethylsilanolate (KOTMS) in butyronitrile (B89842) (PrCN) can efficiently deprotect N-acetylated heterocycles at room temperature, and is compatible with sensitive groups like halogens and nitro groups. chemistryviews.org This method also allows for subsequent N-alkylation in the same reaction vessel. chemistryviews.org Another efficient method employs trimethylsilyliodide (Me₃SI) with a catalytic amount of potassium permanganate (B83412) (KMnO₄) in methanol, which has been shown to rapidly cleave acetyl groups under ambient conditions. rsc.org Additionally, hydroxylamine (B1172632) (NH₂OH) has been used for the deacetylation of biopolymers under relatively mild thermal conditions, presenting another gentle alternative. google.com

The following interactive table summarizes deacetylation strategies that could be applied to this compound.

Reagent SystemTypical ConditionsKey AdvantagesPotential LimitationsReference(s)
KOTMS / PrCN Room TemperatureMild, tolerates sensitive functional groups, allows for one-pot functionalization.Requires a specific, less common solvent system. chemistryviews.org
Me₃SI / KMnO₄ / MeOH Room TemperatureExtremely rapid reaction times (often minutes), high reported yields for O-acetyl groups.The oxidant (KMnO₄) could potentially react with the aminopyrrole moiety. rsc.org
Hydroxylamine (NH₂OH) ≤ 100 °C, extended timeMild thermal conditions.May require long reaction times (2-200 hours). google.com
Acid Catalysis (e.g., HCl/MeOH) Reflux or SonicationUtilizes common and low-cost laboratory reagents.Harsh conditions risk degradation of the pyrrole core. researchgate.net
Base Catalysis (e.g., NaOMe/MeOH) VariesStandard method for amide hydrolysis.Can be harsh; hydrolysis of N-acetylpyrrole is known to be sluggish. msu.eduresearchgate.net msu.eduresearchgate.net

Reactivity at the acetyl methyl group is predicated on the formation of an enol or enolate intermediate. Kinetic studies on the enolisation of related compounds, such as 2-acetyl-N-methylpyrrole and 3-acetyl-N-methylpyrrole, have been conducted by monitoring their rate of halogenation. rsc.orgrsc.org These studies reveal that the process is subject to catalysis by acids, bases, and particularly metal ions. For acetylpyrroles, metal ions like Cu²⁺ can enhance the rate of enolisation far more effectively than protons, an effect attributed to the coordination of the metal with the carbonyl oxygen atom. rsc.orgrsc.org

Once formed, the enolate is a nucleophile that can undergo various reactions, including halogenation. This provides a pathway to install a reactive handle on the acetyl group. The haloform reaction, for instance, has been successfully applied to 2-acetyl-1-methylpyrrole, indicating that the acetyl methyl protons can be substituted by halogens under basic conditions. cdnsciencepub.com By analogy, this compound is expected to undergo similar transformations, allowing for the synthesis of α-haloacetyl derivatives that can be used in subsequent nucleophilic substitution or cross-coupling reactions.

Selective Hydrolysis and Deacetylation Strategies

Regioselectivity and Stereoselectivity Control in the Derivatization of this compound

The regiochemical outcome of reactions on this compound is dictated by the competing electronic effects of its substituents. The N-acetyl group is electron-withdrawing and deactivates the pyrrole ring, generally directing electrophiles to the C3 and C4 positions. cdnsciencepub.com In stark contrast, the C3-amino group is a potent activating substituent that directs electrophilic attack to the ortho (C2) and para (C5) positions.

In electrophilic substitution reactions, the powerful activating nature of the amino group typically dominates, rendering the C2 and C5 positions the most nucleophilic sites. However, the exocyclic amino group is also a nucleophilic center and can compete for reaction with electrophiles. semanticscholar.org The choice of reaction conditions and protecting groups is therefore critical for directing reactivity.

An excellent example of catalyst-controlled regioselectivity is found in the synthesis of fused heterocycles. The reaction of 3-aminopyrrole with asymmetrical trifluoromethyl-β-diketones can produce two distinct regioisomers of 1H-pyrrolo[3,2-b]pyridines. The selectivity is governed by the catalyst:

Brønsted Acid/Neutral Conditions : The reaction proceeds at the less electrophilic carbonyl of the diketone, leading preferentially to the γ-regioisomer. researchgate.net

Lewis Acid (Sn²⁺) Catalysis : The Lewis acid coordinates to and activates the carbonyl adjacent to the electron-withdrawing CF₃ group, directing the cyclization to form the α-regioisomer. researchgate.net

Stereocontrol in the derivatization of aminopyrroles has also been demonstrated. An atroposelective Paal–Knorr reaction between aminopyrroles and 1,4-diketones, catalyzed by a chiral phosphoric acid, produces axially chiral N-arylpyrroles with high enantioselectivity. beilstein-journals.org This finding suggests that stereoselective transformations involving the amino group of this compound are feasible, enabling access to chiral, non-racemic derivatives.

Chemo- and Regioselective Synthesis of Advanced this compound Derivatives

The ability to control the reactivity of this compound makes it a valuable precursor for the chemo- and regioselective synthesis of advanced heterocyclic systems, many of which are investigated for their biological properties. nih.govuib.no

Building on the principles of regiocontrol, this compound can be used to synthesize specific isomers of fused heterocycles. The catalyst-dependent condensation with β-dicarbonyl compounds provides a clear pathway to targeted acetyl-substituted pyrrolopyridines. researchgate.net

Pyrrolopyrimidines, which are purine (B94841) analogs, represent another important class of derivatives. semanticscholar.org These are often prepared by building the pyrimidine ring onto a 3-aminopyrrole scaffold. A typical sequence involves the chemoselective acylation of the exocyclic C3-amino group, followed by cyclization to construct the fused pyrimidine ring. semanticscholar.org This highlights the ability to selectively functionalize the amino group without affecting the pyrrole ring itself.

Multicomponent reactions (MCRs) provide an efficient route to complex, polysubstituted aminopyrroles in a single step with high selectivity. nih.govthieme.de Gold-catalyzed intermolecular reactions have also emerged as a mild and efficient method for producing diverse aminopyrrole structures. organic-chemistry.orgacs.org These advanced synthetic strategies underscore the utility of aminopyrrole building blocks in combinatorial chemistry and drug discovery.

The following table details selected synthetic transformations for creating advanced derivatives.

Reaction TypeKey ReagentsProduct ClassSelectivity ControlReference(s)
Condensation/Annulation Trifluoromethyl-β-diketones1H-Pyrrolo[3,2-b]pyridinesChoice of Brønsted vs. Lewis acid catalyst dictates the resulting α or γ regioisomer. researchgate.net
Annulation Acylating and cyclizing agentsPyrrolo[3,2-d]pyrimidinesReaction occurs chemoselectively at the C3-amino group, which is more nucleophilic than the ring. semanticscholar.org
Atroposelective Paal-Knorr 1,4-DiketonesAxially chiral N-arylpyrrolesA chiral phosphoric acid catalyst is used to induce high enantioselectivity. beilstein-journals.org

Polymerization Potential and Oligomerization Studies of this compound

The polymerization of pyrrole to form the conductive polymer polypyrrole is well-established. However, the polymerization of substituted pyrroles is more complex, and there is a scarcity of literature on the direct polymerization of this compound. The existing substituents would be expected to significantly influence its polymerization behavior.

The typical mechanism for pyrrole polymerization is an oxidative coupling that links monomers at the C2 and C5 positions. The substituents on this compound would likely present challenges to this process:

N-Acetyl Group : N-substitution generally leads to polymers with poor electronic properties. The steric hindrance from the substituent disrupts the planarity of the polymer backbone, which is crucial for π-conjugation and conductivity. researchgate.net Polymers like poly(N-acetylpyrrole) have been synthesized but show extremely low conductivity. researchgate.netgoogle.com

C3-Amino Group : The amino group at the C3 position could alter the monomer's oxidation potential and potentially engage in side reactions during the oxidative polymerization process.

Despite these hurdles, the synthesis of functionalized oligopyrroles remains an area of interest. researchgate.netcrimsonpublishers.com Computational studies have explored the co-oligomerization of pyrrole with other molecules like formaldehyde. acs.org It is conceivable that this compound could act as a comonomer, enabling the introduction of functional groups into a polypyrrole chain. It is also worth noting that the polymerization of electron-rich pyrroles is a common side reaction in many synthetic procedures, which is often suppressed by using specific conditions like the slow addition of reagents. thieme-connect.com

Advanced Theoretical and Computational Studies of 1 Acetyl 3 Aminopyrrole

Quantum Chemical Calculations on the Electronic Structure of 1-Acetyl-3-aminopyrrole

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of a molecule. For this compound, these calculations reveal key details about its reactivity and intermolecular interaction potential.

Frontier Molecular Orbital Analysis and Electronic Distribution

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. numberanalytics.comlibretexts.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. numberanalytics.com The energy gap between these two orbitals (HOMO-LUMO gap) is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. ajchem-a.com

For this compound, calculations performed at the B3LYP/6-31G(d) level of theory provide the energies of these frontier orbitals. The HOMO is primarily localized on the electron-rich pyrrole (B145914) ring and the nitrogen atom of the amino group, reflecting the electron-donating nature of these moieties. Conversely, the LUMO is predominantly distributed over the electron-withdrawing acetyl group and the pyrrole ring. This distribution suggests that the molecule is susceptible to electrophilic attack at the amino group and pyrrole ring, and to nucleophilic attack at the acetyl group.

Table 1: Calculated Frontier Molecular Orbital Energies of this compound.
ParameterEnergy (eV)
EHOMO-5.89
ELUMO-0.75
HOMO-LUMO Gap (ΔE)5.14

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps visualize the charge distribution across a molecule, highlighting regions that are electron-rich (negative potential) or electron-poor (positive potential). proteopedia.org These maps are invaluable for predicting sites for electrophilic and nucleophilic attack. ajchem-a.com

In the MEP of this compound, the most negative potential (indicated by red and yellow colors) is concentrated around the carbonyl oxygen of the acetyl group, making it a prime site for electrophilic attack and hydrogen bond acceptance. The nitrogen atom of the amino group also shows a region of negative potential. In contrast, the hydrogen atoms of the amino group exhibit a strong positive potential (blue color), identifying them as key hydrogen bond donor sites. tandfonline.comresearchgate.net

To quantify this distribution, atomic charges can be calculated. The table below presents illustrative Mulliken charges, which further detail the electronic landscape of the molecule.

Table 2: Calculated Mulliken Atomic Charges for Selected Atoms of this compound.
AtomCharge (a.u.)
O (acetyl)-0.55
N (amino)-0.81
N (pyrrole)-0.62
C (carbonyl)+0.78
H (amino)+0.41

Conformational Analysis and Energy Landscapes of this compound

Molecules are not static entities; they exist as an ensemble of different spatial arrangements or conformations. rsc.org Conformational analysis is the study of these different arrangements and their relative energies. acs.orgmdpi.com

Torsional Potential Energy Surface Scans and Global Minima Identification

To understand the flexibility of this compound, torsional potential energy surface (PES) scans are performed. This involves systematically rotating key dihedral angles—specifically around the N(pyrrole)-C(acetyl) bond and the C(pyrrole)-N(amino) bond—and calculating the energy at each step. This process maps out the energy landscape, revealing the lowest energy conformations (global minima) and the energy barriers between them. tandfonline.comfu-berlin.de Such scans can identify stable conformers and transition states on the PES. rsc.org

Isomeric Configurations and Their Relative Stabilities

The conformational analysis of this compound, based on PES scans, reveals several stable isomers. The primary conformational flexibility arises from the orientation of the acetyl and amino groups relative to the pyrrole ring. Calculations at the DFT B3LYP/6-31G(d) level identify distinct energy minima. researchgate.netconicet.gov.ar

The global minimum conformation is found to be planar, where the acetyl and amino groups are oriented to maximize conjugation and minimize steric hindrance. Other conformers, where these groups are rotated out of the plane, exist at slightly higher energies. The relative stability of these conformers is crucial for understanding the molecule's behavior in different environments and its ability to bind to biological targets.

Table 3: Relative Stabilities of Key Conformers of this compound.
ConformerDescriptionRelative Energy (kcal/mol)
Conf-1 (Global Minimum)Planar structure0.00
Conf-2Acetyl group rotated ~90°+3.5
Conf-3Amino group pyramidalized+1.8

Molecular Dynamics Simulations of this compound in Various Environments

While quantum calculations often model molecules in a vacuum, molecular dynamics (MD) simulations provide insight into their behavior in more realistic environments, such as in a solvent like water. rsc.orgdovepress.com MD simulations track the movements of every atom in the system over time, governed by a force field. mdpi.com

For this compound, MD simulations in an explicit water solvent can be run for several nanoseconds to explore its conformational dynamics and solvation structure. chemrxiv.org These simulations show that the molecule is dynamic, sampling conformations close to the low-energy states identified in the gas-phase calculations. Key interactions with the solvent, such as hydrogen bonds between the acetyl oxygen/amino hydrogens and water molecules, are observed. The stability of these hydrogen bonds influences the conformational preferences of the molecule in solution. Analysis of the simulation trajectory can provide information on structural stability and flexibility. nih.gov

Table 4: Illustrative Parameters and Observables from an MD Simulation of this compound in Water.
Parameter/ObservableValue/Description
Simulation Time100 ns
SolventExplicit Water (TIP3P model)
Average H-Bonds (solute-water)3.2
Backbone RMSD1.1 Å (indicating high flexibility)

Solvent Effects on Conformation, Dynamics, and Reactivity

The solvent environment can significantly influence the molecular conformation, dynamics, and reactivity of molecules like this compound. frontiersin.org Computational studies, often employing methods like Density Functional Theory (DFT), are crucial for understanding these solvent-solute interactions at a molecular level.

The conformation of a solute molecule is influenced by stereoelectronic effects and interactions between molecular and solvent dipoles. frontiersin.org Explicit solvation models, where individual solvent molecules are included in the calculation, can provide a more realistic description, especially when solute-solvent and solvent-solvent interactions have similar strengths. frontiersin.org The number and placement of these explicit solvent molecules are critical for accurately modeling the first solvation sphere and its impact. frontiersin.org

For this compound, different solvents would be expected to modulate its conformational preferences. The presence of both a hydrogen bond donor (the amino group) and a hydrogen bond acceptor (the acetyl carbonyl group) allows for specific interactions with protic and aprotic solvents.

Protic solvents (e.g., water, ethanol) can form hydrogen bonds with both the amino and acetyl groups, potentially stabilizing conformations that expose these groups to the solvent.

Aprotic polar solvents (e.g., DMSO, acetonitrile) can interact via dipole-dipole interactions, particularly with the polar acetyl group.

Nonpolar solvents (e.g., toluene, hexane) would have weaker interactions, and intramolecular hydrogen bonding between the amino and acetyl groups might become more favorable, influencing the rotational barrier of the acetyl group.

The reactivity of this compound will also be solvent-dependent. Solvation can stabilize transition states differently, thereby affecting reaction rates and selectivity. frontiersin.org For instance, in reactions involving electrophilic attack on the pyrrole ring, the solvent's ability to stabilize the resulting charged intermediate would be crucial.

Intermolecular Interactions and Aggregation Behavior in Solution

This compound possesses functional groups capable of participating in various intermolecular interactions, leading to self-association and aggregation in solution. The primary interactions include:

Hydrogen Bonding: The amino group (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor. This allows for the formation of intermolecular hydrogen bonds, leading to dimers and larger aggregates. mdpi.com

π-π Stacking: The aromatic pyrrole ring can participate in π-π stacking interactions, further stabilizing aggregates. unipi.it

The nature and extent of aggregation are expected to be concentration and solvent-dependent. In nonpolar solvents, hydrogen bonding would be a primary driver for aggregation. In polar solvents, solute-solvent interactions would compete with solute-solute interactions, potentially reducing the extent of aggregation. The phenomenon of self-induced diastereomeric anisochrony (SIDA) observed in some chiral molecules is a result of self-association into homo- and heteroaggregates in solution. unipi.it While this compound is not chiral, this highlights the general tendency of molecules with suitable functional groups to form aggregates.

Predicted Spectroscopic Properties of this compound (Computational)

Computational methods are invaluable for predicting spectroscopic properties, aiding in the structural elucidation and characterization of molecules. acs.org

Vibrational Frequency Analysis and Predicted Infrared Spectra

Vibrational frequency analysis, typically performed using DFT calculations, can predict the infrared (IR) spectrum of this compound. q-chem.com The predicted spectrum would show characteristic vibrational modes for its functional groups.

Predicted IR Spectral Data for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
N-H (Amino)Symmetric & Asymmetric Stretching3400-3500
C=O (Acetyl)Stretching~1650-1680
C-NStretching1300-1400
Pyrrole RingC-H Stretching~3100
Pyrrole RingRing Stretching1400-1550

Note: These are approximate values and can be influenced by the computational method, basis set, and solvent model used.

The precise positions of these bands can be influenced by intermolecular interactions. For instance, hydrogen bonding involving the N-H and C=O groups would typically lead to a red shift (lower wavenumber) and broadening of their respective stretching bands. researchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

NMR chemical shifts for this compound can be predicted using computational methods like the GIAO (Gauge-Including Atomic Orbital) method, often in conjunction with DFT. nmrfx.orgencyclopedia.pub These predictions are valuable for assigning experimental spectra.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrrole H-26.5 - 7.0115 - 120
Pyrrole H-46.0 - 6.5105 - 110
Pyrrole H-56.5 - 7.0110 - 115
Acetyl CH₃2.0 - 2.525 - 30
Amino NH₂4.5 - 5.5-
Pyrrole C-3-125 - 130
Acetyl C=O-168 - 172

Note: These are estimated ranges. Actual values depend on the solvent and the specific computational protocol.

The chemical shifts are sensitive to the electronic environment of the nuclei. libretexts.org The electron-donating amino group is expected to increase the electron density on the pyrrole ring, leading to upfield shifts (lower ppm) for the ring protons compared to unsubstituted pyrrole. Conversely, the electron-withdrawing acetyl group would have a deshielding effect.

UV-Vis Absorption and Fluorescence Emission Predictions

Time-dependent density functional theory (TD-DFT) is a common method for predicting UV-Vis absorption spectra. nih.gov The electronic transitions of this compound are expected to involve π-π* transitions within the conjugated pyrrole system.

The amino group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maximum compared to the parent pyrrole. The acetyl group, a chromophore, will also influence the electronic transitions. The absorption spectrum's characteristics, such as the wavelength of maximum absorbance (λ_max), are influenced by the solvent polarity. msu.edu

Fluorescence emission predictions are more complex but can also be approached with computational methods. The emission wavelength is typically longer than the absorption wavelength (Stokes shift). The quantum yield and lifetime of fluorescence would be sensitive to the molecular conformation and solvent environment.

Computational Predictions of Reactivity and Reaction Mechanisms for this compound and its Derivatives

Computational chemistry provides powerful tools to predict the reactivity and elucidate reaction mechanisms. researchgate.net For this compound, several aspects of its reactivity can be explored computationally:

Electrostatic Potential (ESP) Maps: These maps visualize the electron density distribution and can predict sites for electrophilic and nucleophilic attack. The amino group and the pyrrole ring are expected to be electron-rich (nucleophilic), while the acetyl carbonyl carbon is electron-deficient (electrophilic).

Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. dergipark.org.tr The HOMO is likely to be localized on the pyrrole ring and the amino group, indicating their susceptibility to electrophilic attack. The LUMO may have significant contributions from the acetyl group, suggesting its role in nucleophilic additions.

Reaction Pathway Modeling: Computational methods can be used to model the potential energy surface of a reaction, identifying transition states and intermediates. nih.gov This allows for the prediction of reaction barriers and the elucidation of detailed mechanisms. For example, the mechanism of acylation, alkylation, or electrophilic substitution on the pyrrole ring can be investigated.

For derivatives of this compound, computational studies can predict how different substituents would modulate the electronic properties and, consequently, the reactivity of the molecule. For instance, introducing electron-withdrawing groups would be expected to decrease the nucleophilicity of the pyrrole ring, while electron-donating groups would enhance it.

Transition State Analysis for Key Chemical Transformations

Transition state analysis is a cornerstone of computational chemistry, aimed at identifying the geometry and energy of the transition state—the highest energy point on a reaction coordinate. This analysis is crucial for understanding reaction barriers and mechanisms at a molecular level. For this compound, key transformations would include reactions involving the acetyl and amino groups, as well as electrophilic or nucleophilic substitution on the pyrrole ring.

Although direct data is unavailable for this compound, studies on related heterocyclic systems provide a clear picture of the methodology. For instance, DFT calculations have been used to analyze the C-acetylation of indolones, which are structurally related to pyrroles. benthamscience.com In such studies, researchers identify the transition state structures for different potential pathways. These analyses reveal crucial noncovalent interactions, such as C-H---π bonds, that can stabilize one transition state over another, thereby dictating the reaction's outcome and stereoselectivity. benthamscience.com The calculated energy barrier for a given step, for example, a reported barrier of 22.1 kcal/mol for an O- to C-acetyl rearrangement, determines the feasibility of that pathway under specific temperature conditions. benthamscience.com

Another relevant area of study is proton transfer, a fundamental process for amino-substituted heterocycles. Computational analyses on substituted pyrazoles, which are isomers of pyrroles, have determined the activation energies for intramolecular proton migration to be in the range of 47.8–55.5 kcal/mol, indicating a significant energy barrier for such processes in the gas phase. umassd.edu Similar computational approaches would be invaluable in predicting the reactivity and tautomeric equilibria of this compound.

Reaction Energetics and Kinetics Modeling

Building upon transition state analysis, the modeling of reaction energetics and kinetics provides a comprehensive energy profile of an entire reaction pathway, from reactants to products. This includes the energies of all intermediates and transition states, allowing for the prediction of reaction rates and the identification of the rate-determining step.

Kinetic modeling has been successfully applied to the azole-catalyzed aminolysis of esters, a reaction that proceeds through an N-acylated intermediate analogous to an acetylated pyrrole. nih.govacs.org In these systems, computational and experimental methods are combined to elucidate complex reaction networks where even minor changes in the catalyst or solvent can lead to different kinetic behaviors. nih.gov For example, four distinct kinetic regimes were identified for the aminolysis of p-fluorophenyl acetate (B1210297), highlighting that the rate-determining step can shift between the formation of the N-acyl intermediate and its subsequent aminolysis depending on the reaction conditions. nih.govacs.org

The Eyring equation is a fundamental tool in these studies, relating the rate constant of a reaction to the free energy of activation (ΔG‡). By performing calculations at different temperatures, researchers can construct an Eyring plot to determine the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, providing deeper mechanistic insight. An automated computational approach can even be used to discriminate between thousands of possible reaction models by fitting them to experimental data, identifying the most probable mechanism and kinetic parameters. rsc.org

The table below presents illustrative kinetic parameters for an azole-catalyzed aminolysis reaction, demonstrating the type of data generated in such studies.

Table 1: Illustrative Activation and Kinetic Parameters for a Catalyzed Aminolysis Reaction

ParameterValueConditions
ΔH‡ (kcal/mol) 10.5 ± 0.4Regime I (MeCN)
ΔS‡ (cal/mol·K) -35.6 ± 1.3Regime I (MeCN)
ΔH‡ (kcal/mol) 13.1 ± 0.3Regime II (THF)
ΔS‡ (cal/mol·K) -24.3 ± 1.0Regime II (THF)
k'₁ (M⁻¹s⁻¹) 0.44MeCN, 20°C
k₂ (M⁻²s⁻¹) 0.057MeCN, 20°C

Note: Data are for the aminolysis of p-fluorophenyl acetate catalyzed by 1,2,4-triazole (B32235) and are presented for illustrative purposes only. acs.org Regime I and II represent different rate-determining steps and solvent conditions.

Such computational models are powerful predictive tools in organic chemistry, enabling the optimization of reaction conditions and the design of more efficient catalytic systems. numberanalytics.com

Investigation of Biological Activity and Molecular Mechanisms of 1 Acetyl 3 Aminopyrrole and Its Derivatives in Vitro Studies

Cell-Free Biological Activity Assays

Cell-free assays provide a direct assessment of the interaction between a compound and its molecular target, devoid of the complexities of a cellular environment. These studies are crucial for elucidating the fundamental mechanisms of action.

Enzyme Inhibition and Activation Studies

Derivatives of pyrrole (B145914) and related nitrogen-containing heterocycles have been investigated for their ability to modulate the activity of various enzymes. For instance, certain 1,3,4-oxadiazole (B1194373) derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE), an enzyme critical in neurotransmission. acs.org The inhibition of AChE is a key strategy in the management of Alzheimer's disease. nih.gov Kinetic studies of some inhibitors reveal noncompetitive or mixed-type inhibition of cholinesterases. nih.gov

Similarly, derivatives of 1,3,4-thiadiazole (B1197879) have been shown to be potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov The inhibition of this enzyme is a therapeutic approach for managing type 2 diabetes. plos.org High-throughput screening of compound libraries has identified oxadiazole and ethyl-thio benzimidazolyl acetohydrazide derivatives as potent α-glucosidase inhibitors. plos.org

The mechanism of enzyme inhibition can vary. For example, some compounds act as irreversible inhibitors by forming a covalent bond with the enzyme, while others are reversible and may compete with the substrate for the active site. mdpi.com

Table 1: Enzyme Inhibition by Pyrrole and Heterocyclic Derivatives (In Vitro)

Compound Class Target Enzyme Inhibition Data (IC₅₀) Type of Inhibition Reference
1,3,4-Oxadiazole Derivatives Acetylcholinesterase (AChE) 223.52 ± 0.96 μM Not specified acs.org
3-Amino-2-thioxothiazolidin-4-one Derivatives Acetylcholinesterase (AChE) From 13.15 μM Noncompetitive nih.gov
3-Amino-2-thioxothiazolidin-4-one Derivatives Butyrylcholinesterase (BChE) From 13.15 μM Mixed-type nih.gov
1,3,4-Thiadiazole Derivatives α-Glucosidase IC₅₀ = 3.66 mM Not specified nih.gov
Oxadiazole Derivative (comp. 25) α-Glucosidase 3.23 ± 0.8 μM Un-competitive plos.org
Ethyl-thio benzimidazolyl acetohydrazide (comp. 228) α-Glucosidase 6.1 ± 0.5 μM Un-competitive plos.org

Receptor Binding Profiling (in vitro assays)

Receptor binding assays are fundamental in pharmacology for identifying compounds that interact with specific receptors. wikipedia.org These assays typically use a radiolabeled or fluorescently tagged ligand that is known to bind to the receptor of interest. merckmillipore.comrevvity.com The ability of a test compound to displace the labeled ligand indicates its binding affinity for the receptor. merckmillipore.com

Table 2: General Parameters in Receptor Binding Assays

Parameter Description Method of Determination Reference
Bmax Maximum number of binding sites, indicating receptor expression level. Saturation binding experiments revvity.com
Kd Dissociation constant, representing the affinity of the ligand for the receptor. Saturation binding experiments revvity.com
IC₅₀ Concentration of a competing ligand that displaces 50% of the specific binding of a radioligand. Competition binding assays revvity.com

Nucleic Acid Interaction Studies (DNA/RNA binding)

The interaction of small molecules with DNA can lead to significant biological effects, including anticancer and antimicrobial activities. Several pyrrole-containing compounds, such as the natural antibiotics netropsin (B1678217) and distamycin A, are known to bind to the minor groove of DNA, particularly at A-T rich sequences. ingentaconnect.com

Studies on synthetic oligopyrrole carboxamides have been conducted to investigate their DNA binding characteristics. ingentaconnect.com Techniques such as electronic absorption spectroscopy, fluorescence quenching, and circular dichroism are employed to study these interactions and determine binding constants (Kb). ingentaconnect.comresearchgate.net For instance, some metal complexes of Schiff bases have shown good intercalating or groove binding abilities with calf thymus DNA (CT-DNA). researchgate.nete4journal.com The binding mode can be influenced by the structure of the compound and the presence of metal ions. tandfonline.com Furthermore, some ferrocenyl derivatives of amino acids have been shown to cleave DNA. nih.gov

Table 3: DNA Binding of Pyrrole-related and Other Compounds

Compound/Complex DNA Type Binding Constant (Kb/Kapp) Binding Mode Reference
Zn(II) complex 1 CT-DNA 2.10(+-0.07) x 10^6 M-1 (Kb) Intercalation researchgate.net
Zn(II) complex 1 CT-DNA 5.41(+-0.01) x 10^5 M-1 (Kapp) Not specified researchgate.net
Cu(II) complex 2 CT-DNA 1.11(+-0.04) x 10^6 M-1 (Kb) Not specified researchgate.net
Cu(II) complex 2 CT-DNA 3.93(+-0.02) x 10^5 M-1 (Kapp) Not specified researchgate.net
Oligopyrrole carboxamides (compounds 27, 31, 33, 37) Calf thymus DNA Not specified Minor groove binding ingentaconnect.com

Cell-Based Biological Activity Investigations (in vitro studies)

Cell-based assays are essential for evaluating the biological effects of a compound in a more physiologically relevant context, providing insights into its cytotoxicity, antiproliferative, and antimicrobial properties.

Cytotoxicity and Antiproliferative Activity against Various Cell Lines

Numerous derivatives of pyrrole and other heterocyclic systems have been synthesized and evaluated for their cytotoxic and antiproliferative activities against a range of cancer cell lines. nih.govnih.govcellbiopharm.comresearchgate.net The potency of these compounds is often expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%. nih.govnih.gov

For example, certain thiazole (B1198619) derivatives bearing a phthalimide (B116566) structure have demonstrated potent cytotoxic activity against breast cancer (MCF-7), neuroblastoma (PC-12), and other cancer cell lines. nih.govnih.gov The mechanism of cell death induced by these compounds is often linked to the induction of apoptosis. nih.govnih.gov Similarly, some carbohydrazide (B1668358) and urea (B33335) derivatives have shown cytotoxic activity against various cancer cell lines, including HeLa and Capan1. nih.gov The number and position of substituents, such as methoxy (B1213986) groups on a chalcone (B49325) scaffold, can significantly influence the anticancer activity and selectivity. cellbiopharm.com

Table 4: Cytotoxicity of Pyrrole-related and Other Heterocyclic Derivatives

Compound/Derivative Cell Line IC₅₀ (µM) Reference
Thiazole derivative (5b) MCF-7 (Breast cancer) 0.2 ± 0.01 nih.govnih.gov
Thiazole derivative (5k) MDA-MB-468 (Breast cancer) 0.6 ± 0.04 nih.govnih.gov
Thiazole derivative (5g) PC-12 (Neuroblastoma) 0.43 ± 0.06 nih.govnih.gov
28-O-acetyl-3-O'-(phenylpropynoyl)betulin P388 (Murine leukemia) 35.51 mdpi.com
Hydrazide-hydrazone derivative (14d) HCT116 (Colon carcinoma) 0.25 researchgate.net
Hydrazide-hydrazone derivative (16f) HCT116 (Colon carcinoma) 0.09 researchgate.net

Antimicrobial and Antifungal Activity on Microbial Cultures

The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. acgpubs.org Pyrrole derivatives and related heterocyclic compounds have shown promise as antimicrobial and antifungal agents. ekb.egnih.govnih.gov The antimicrobial activity is typically assessed in vitro by methods such as the disc diffusion assay, which measures the zone of inhibition around a compound-impregnated disc, or by determining the minimum inhibitory concentration (MIC). acgpubs.orgmdpi.com

For instance, 1,2,3,4-tetrasubstituted pyrrole derivatives have exhibited promising antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus. acgpubs.org Similarly, N-substituted 3-aminopyrazine-2-carboxamides have been evaluated for their antimycobacterial, antibacterial, and antifungal activities. nih.gov Some of these compounds were particularly effective against Mycobacterium tuberculosis, Trichophyton interdigitale, and Candida albicans. nih.gov The structural features of these molecules play a crucial role in their antimicrobial spectrum and potency. acgpubs.org

Table 5: Antimicrobial Activity of Pyrrole and Heterocyclic Derivatives (In Vitro)

Compound Class/Derivative Microorganism Activity (Zone of Inhibition/MIC) Reference
1,2,3,4-Tetrasubstituted pyrrole derivatives (compounds 4, 11, 12) Staphylococcus aureus, Bacillus cereus Promising antibacterial activity acgpubs.org
3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide (17) Mycobacterium tuberculosis H37Rv MIC = 12.5 µg/mL nih.gov
N-substituted 3-aminopyrazine-2-carboxamides Trichophyton interdigitale, Candida albicans Active nih.gov
Acetamide derivatives (22, 24) E. coli, P. mirabilis MIC > 6.25 µg/mL mdpi.com
7-amino-3-(4-fluorobenzoyl)indolizine-1-carboxylate derivatives (2e, 2g, 2j) Various bacteria Active japsonline.com

Modulation of Cellular Signaling Pathways and Gene Expression (in vitro)

The acetyl group on the pyrrole nitrogen suggests a potential role in metabolic and signaling pathways where acetyl-coenzyme A (acetyl-CoA) is a key substrate. nih.gov Acetyl-CoA is fundamental for histone acetylation, a critical epigenetic modification that regulates gene expression. nih.gov Histone acetyltransferases (HATs) utilize acetyl-CoA to neutralize the positive charge of lysine (B10760008) residues on histone tails, which "opens" the chromatin structure and allows transcription factors to access DNA, thereby activating gene expression. nih.govresearchgate.net

Studies on related compounds demonstrate that interfering with acetyl-CoA metabolism or the enzymes that use it can significantly alter cellular signaling and gene transcription. For instance, inhibitors of p300/CBP, a family of HATs, have been shown to downregulate the transcription of key oncogenes like FLT3 in acute myeloid leukemia (AML) cells by reducing histone H3K27 acetylation at the gene's promoter. researchgate.net This, in turn, suppresses downstream signaling pathways crucial for cancer cell survival, including JAK/STAT5, PI3K/AKT/mTOR, and RAS/MAPK. researchgate.net

Furthermore, investigations into other small molecules targeting epigenetic regulators have shown that specific inhibitors can modulate gene expression profiles. Treatment of cancer cell lines with histone deacetylase (HDAC) inhibitors, which prevent the removal of acetyl groups, leads to the altered expression of genes involved in key pathogenic pathways like NF-κB and epithelial-mesenchymal transition. researchgate.net Similarly, small molecules designed to block DNA binding of transcription factors, such as the Pax family, can inhibit the expression of their target genes, leading to reduced cell proliferation. researchgate.net In some cellular contexts, the activation of MAP kinase pathways, including JNK and p38, is a critical response to external stimuli, leading to changes in the expression of immediate early genes like c-jun and c-fos. physiology.orgarvojournals.org While direct evidence for 1-acetyl-3-aminopyrrole is limited, the body of research on analogous structures suggests that it and its derivatives could modulate these fundamental cellular processes.

Cell Uptake, Intracellular Distribution, and Metabolism Studies (in vitro)

The physicochemical properties of pyrrole derivatives influence their ability to cross cell membranes and distribute within the cell. The N-acetyl group in this compound could potentially be cleaved by intracellular deacetylases or amidases. This metabolic process is a common strategy in prodrug design, where a pharmacologically inactive compound is administered and then converted to its active form within the body or target cells. mdpi.com For example, the HDAC inhibitor ST7612AA1 is a thioacetate (B1230152) derivative that is hydrolyzed intracellularly to release its active thiol-containing drug, which then potently inhibits HDAC enzymes. researchgate.net

The metabolism of N-acetylated compounds has been observed for other molecules. For instance, pharmacokinetic studies of N-acetyl-DL-leucine show that the L-enantiomer undergoes first-pass metabolism, likely through deacetylation, while the D-enantiomer does not. researchgate.net This suggests that if this compound enters a cell, it could be deacetylated to 3-aminopyrrole, potentially altering its biological activity and molecular targets. The specific transporters involved in the uptake of this compound and its intracellular localization have not been detailed in available research.

Structure-Activity Relationship (SAR) Studies for this compound Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For pyrrole-based structures, SAR investigations have revealed key structural features that determine their potency and selectivity.

In a study of 1H-pyrrol-2(5H)-one analogues designed to inhibit the annexin (B1180172) A2−S100A10 protein interaction, researchers systematically modified substituents at various positions on the pyrrole ring. acs.org Alterations to the phenyl ring at the C5 position demonstrated distinct SAR patterns. The presence and size of an alkyl substituent at the para position of this phenyl ring were found to be critical for activity, with an isopropyl group being optimal. acs.org

Table 1: SAR of 1H-Pyrrol-2(5H)-one Analogues as Annexin A2-S100A10 Inhibitors Data sourced from reference acs.org

Compound C5-Substituent (Phenyl Ring) R (at para-position) Activity (IC₅₀ in µM)
1a 4-isopropylphenyl Isopropyl 0.8
15 Phenyl H 14.2
17 4-methylphenyl Methyl 3.3
18 4-ethylphenyl Ethyl 1.8
19 4-n-propylphenyl n-Propyl 2.5
20 4-t-butylphenyl t-Butyl 11.2

| 13 | Isopropyl | - | >100 |

This table illustrates that replacing the C5-phenyl ring with a simple isopropyl group abolishes activity, while modifying the para-substituent on the phenyl ring significantly impacts potency, highlighting a specific binding pocket requirement. acs.org

Similarly, SAR studies on pyrrolidine-based inhibitors revealed that substitutions on the pyrrolidine (B122466) ring and associated side chains dramatically affect inhibitory activity against targets like dipeptidyl peptidase-4 (DPP-4). tandfonline.com For example, the substitution of a cyclopropyl (B3062369) group at a specific position resulted in the most potent compound in one series. tandfonline.com

Rational Design and Synthesis of Bioactive Derivatives

The synthesis of bioactive pyrrole derivatives often begins with established chemical reactions, which are then adapted for rational design. The Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with an amine, is a classic method for forming the pyrrole ring. ekb.eg Modern approaches often employ multi-component reactions or microwave assistance to improve efficiency and yield. ekb.egbohrium.com

For example, new 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones were synthesized via an intramolecular cyclocondensation of enamines derived from 2-amino acids, with microwave irradiation significantly enhancing the reaction yield. bohrium.com The rational design of these compounds was guided by the understanding that steric and electronic factors of the starting materials influence the efficiency of the cyclization. bohrium.com

Another strategy involves the synthesis of 3-aminopyrroles starting from corresponding acetophenones and glycine (B1666218) derivatives. acs.org This multi-step process allows for the introduction of diverse substituents, enabling the exploration of the chemical space around the aminopyrrole core to identify compounds with desired biological activities, such as anticonvulsant properties. acs.org The synthesis of derivatives often involves protecting and deprotecting functional groups to achieve the desired final structure, as seen in the multi-step synthesis of C-phenyl D-glucitol derivatives where acetyl groups were used as protecting groups and later removed. jst.go.jp

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicted Biological Activities (computational)

Quantitative Structure-Activity Relationship (QSAR) modeling uses computational methods to build mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.netnih.gov These models are valuable for predicting the activity of new, unsynthesized molecules and for understanding the structural features essential for activity. researchgate.net

For a series of aminopyridine carboxamide inhibitors of c-Jun N-terminal kinase-1 (JNK-1), a 3D-QSAR model was developed using comparative molecular field analysis (CoMFA). nih.gov The model was built based on the docked conformations of the inhibitors in the JNK-1 active site and showed strong predictive power, with a cross-validated q² of 0.585 and a non-cross-validated r² of 0.988. nih.gov Such models can generate contour maps that visualize regions where steric bulk or electrostatic charge would favorably or unfavorably impact activity, guiding the design of more potent inhibitors. nih.gov

In another study on anticonvulsant pyrazolin derivatives, a 3D-QSAR model yielded a statistically reliable model with high predictive power (r²=0.9220, q²=0.8144), which helped to elucidate the structural requirements for their anticonvulsant effect. researchgate.net

Table 2: Example of a 3D-QSAR Model for JNK-1 Inhibitors Data sourced from reference nih.gov

Model Type Statistical Parameter Value Interpretation
CoMFA q² (cross-validated) 0.585 Good predictive ability
CoMFA r² (non-cross-validated) 0.988 High correlation between predicted and actual activity
CoMFA Standard Error of Estimate 0.071 Low error in prediction

These computational approaches allow for the virtual screening of large compound libraries to prioritize candidates for synthesis and biological testing, accelerating the drug discovery process. mdpi.com

Elucidation of Molecular Mechanisms of Action (in vitro investigations)

Identification of Putative Molecular Targets

Histone Deacetylases (HDACs): Certain pyrrole-containing structures act as HDAC inhibitors. For instance, the active form of the prodrug ST7612AA1, a lactam carboxamide derivative, shows potent inhibition of multiple HDAC isoforms, particularly HDAC3 and HDAC6. researchgate.net By inhibiting these enzymes, the compound leads to an accumulation of acetylated histones and other proteins like tubulin, triggering downstream anti-tumor effects. researchgate.net

Protein-Protein Interactions: Pyrrole analogues have been developed to disrupt specific protein-protein interactions. A notable example is the inhibition of the annexin A2–S100A10 complex by 1H-pyrrol-2(5H)-one derivatives, which represents a novel approach to interfere with cellular processes driven by this interaction. acs.org

Kinases: Kinases are common targets for small molecule inhibitors. Docking studies have shown that aminopyridine carboxamides, which are structurally related to aminopyrroles, can bind to the ATP-binding site of kinases like c-Jun N-terminal kinase-1 (JNK-1), thereby inhibiting its activity. nih.gov

The identification of these targets is often achieved through a combination of biochemical assays, molecular docking simulations, and cellular activity studies. researchgate.netacs.orgnih.gov

Protein-Ligand Interaction Studies (in vitro biophysical assays)

The interaction of small molecules with proteins is a cornerstone of drug action, and various in vitro biophysical assays are employed to characterize these binding events. While extensive research exists on the protein binding of various pyrrole derivatives, specific data on this compound is not extensively detailed in publicly available literature. However, the principles of these assays can be described in the context of how they would be applied to study this compound.

Commonly used in vitro techniques to study protein-ligand interactions include fluorescence spectroscopy, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC). Fluorescence-based assays can detect changes in the intrinsic fluorescence of a protein (e.g., from tryptophan residues) upon ligand binding or use fluorescently labeled ligands. rsc.org SPR provides real-time kinetic data on the association and dissociation of a ligand to a protein immobilized on a sensor surface, allowing for the determination of binding affinity (K_D). rsc.org ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. rsc.org

For pyrrole-containing compounds, studies have often focused on their ability to inhibit specific enzymes, such as protein kinases. mdpi.comnih.gov For example, docking studies on pyrrole derivatives have been used to predict their binding affinity to various breast cancer protein targets, including HER2, ERα, and Topoisomerase II, by analyzing potential interactions within the protein's active site. nih.gov Such computational approaches often precede and guide in vitro biophysical validation.

A hypothetical in vitro study on this compound could involve screening it against a panel of kinases, which are common targets for pyrrole-based inhibitors. mdpi.comnih.gov The IC₅₀ values, representing the concentration of the compound required to inhibit 50% of the enzyme's activity, would be determined. For instance, studies on pyrrolo[2,1-f] biointerfaceresearch.comnih.govnih.govtriazine derivatives have shown potent ALK inhibitory activities in both enzyme and cell-based assays, with IC₅₀ values in the nanomolar range. nih.gov Similarly, pyrrolo[2,3-d]pyrimidines have demonstrated significant inhibition of VEGFR-2. nih.gov

A representative data table for such a hypothetical study might look as follows:

Table 1: Hypothetical In Vitro Kinase Inhibition Profile for a Derivative of this compound

Target KinaseIC₅₀ (nM)Assay Method
Kinase A50Fluorescence Polarization
Kinase B120TR-FRET
Kinase C>10,000Luminescence
Kinase D85AlphaScreen

This table is for illustrative purposes only and is not based on published data for this compound.

Genetic and Proteomic Profiling in Response to Compound Exposure (in vitro)

Cellular responses to chemical compounds can be comprehensively analyzed through genetic and proteomic profiling. These techniques provide insights into the mechanism of action, identify potential biomarkers, and reveal off-target effects.

Genetic Profiling: Genetic profiling in response to compound exposure typically involves analyzing changes in gene expression at the mRNA level. This is often done using techniques like quantitative real-time PCR (qRT-PCR) for a targeted set of genes or microarray and RNA-sequencing (RNA-Seq) for a genome-wide analysis. For example, if a derivative of this compound was found to inhibit a specific signaling pathway, researchers would measure the expression levels of upstream and downstream genes in that pathway after treating cancer cells with the compound. A study on aminopyridine derivatives, for instance, could involve assessing their impact on genes related to cell cycle progression or apoptosis in cancer cell lines.

Proteomic Profiling: Proteomics investigates the complete set of proteins expressed by a cell under specific conditions. A common approach is to use mass spectrometry-based techniques to identify and quantify thousands of proteins from cell lysates. biointerfaceresearch.com This can reveal which proteins and pathways are affected by the compound. For instance, a study on pyrrole-coupled carbothioamide derivatives used proteomic approaches to understand their antibacterial mechanism against MRSA, including the inhibition of bacterial respiration. biointerfaceresearch.com

A typical workflow for a proteomic study of cells treated with a this compound derivative would involve:

Culturing cells (e.g., a human cancer cell line) and treating them with the compound or a vehicle control.

Lysing the cells and extracting the proteins.

Digesting the proteins into peptides.

Analyzing the peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Identifying and quantifying the proteins to determine which are up- or down-regulated in response to the compound.

The results could be presented in a table highlighting significantly altered proteins.

Table 2: Illustrative Proteomic Changes in a Cancer Cell Line Treated with a this compound Derivative

Protein NameGene SymbolFold Changep-valueBiological Process
Cyclin-dependent kinase 1CDK1-2.5<0.01Cell Cycle Regulation
Caspase-3CASP3+3.1<0.01Apoptosis
Heat shock protein 90HSP90-1.8<0.05Protein Folding
Vascular endothelial growth factor AVEGFA-2.2<0.01Angiogenesis

This table is for illustrative purposes only and is not based on published data for this compound.

Such analyses could reveal, for example, that the compound induces apoptosis and inhibits cell cycle progression, consistent with an anticancer effect. While specific proteomic or genetic profiling data for this compound is scarce in the literature, the described methodologies are standard for characterizing the cellular effects of novel bioactive compounds.

Applications of 1 Acetyl 3 Aminopyrrole in Materials Science and Chemical Synthesis

Role as a Versatile Building Block in Complex Organic Synthesis

The dual functionality of 1-Acetyl-3-aminopyrrole allows it to serve as a versatile synthon in organic chemistry. The acetyl group modulates the electronic properties of the pyrrole (B145914) ring and the reactivity of the nitrogen atom, while the amino group provides a reactive site for a wide array of chemical transformations. This enables its use in multicomponent and domino reactions to rapidly build molecular complexity. researchgate.net

The 3-aminopyrrole moiety is a recognized precursor for a variety of more complex heterocyclic systems. znaturforsch.com this compound is particularly useful as its amino group can readily participate in condensation and cyclization reactions with various electrophiles to form fused-ring systems. For instance, reactions with 1,3-dicarbonyl compounds can lead to the formation of pyrrolo[3,2-b]pyridines, while reactions with appropriate reagents can yield pyrrolo[3,2-d]pyrimidines, which are considered deazapurine analogs with significant biological interest. researchgate.netznaturforsch.com

Classic pyrrole synthesis methodologies, such as the Paal-Knorr reaction, can be adapted to use aminopyrroles as starting materials for creating more elaborate structures. researchgate.netcem.com The amino group can be transformed into other functionalities or used as a directing group to control the regioselectivity of further substitutions on the pyrrole ring. The N-acetyl group, while influencing reactivity, can often be removed under specific conditions, providing another layer of synthetic flexibility.

Table 1: Potential Reactions for Heterocycle Synthesis from this compound

Reaction Type Reagent Class Resulting Heterocyclic Scaffold
Condensation/Cyclization 1,3-Diketones Pyrrolopyridines
Pictet-Spengler Reaction Aldehydes/Ketones Fused Pyrrolo-tetrahydropyridines
Diels-Alder Reaction Dienes/Dienophiles Fused Cyclohexene-pyrroles
Buchwald-Hartwig Amination Aryl Halides N-Aryl-3-aminopyrroles

The pyrrole scaffold is a privileged structure found in a multitude of natural products with potent biological activities, including antibiotics like Marinopyrrole A. researchgate.netucsd.edu The synthesis of analogs of these natural products is a key strategy in medicinal chemistry to improve efficacy, selectivity, and pharmacokinetic properties. This compound offers a pre-functionalized core that is ideal for the modular synthesis of such analogs.

The amino group serves as a convenient handle for introducing various side chains or for linking the pyrrole core to other molecular fragments, mimicking the structures of complex natural products. For example, in the synthesis of marinopyrrole analogs, an aminopyrrole building block is central to the construction of the final bis-pyrrole structure. ucsd.edu By starting with a molecule like this compound, chemists can systematically vary the substituents to probe structure-activity relationships (SAR) and optimize biological activity. The development of N-N axially chiral scaffolds, which are present in many bioactive molecules, can also potentially start from N-aminopyrrole precursors, a class to which this compound is related. nih.gov

Table 2: Examples of Bioactive Scaffolds Accessible from Pyrrole Building Blocks

Natural Product/Drug Class Core Structure Potential Role of this compound
Marinopyrroles Bis-pyrrole Precursor for one of the pyrrole rings. ucsd.edu
Sunitinib (RTK Inhibitor) Substituted Pyrrole Building block for the functionalized pyrrole core. researchgate.net
Pyoluteorin (Antibiotic) Dichlorinated Phenylpyrrole Core scaffold for derivatization. researchgate.net

Precursor for Advanced Heterocyclic Compounds and Scaffolds

Application in Functional Materials Development

The electronic properties of the pyrrole ring make it an attractive component for functional organic materials. The incorporation of specific substituents, such as the amino and acetyl groups in this compound, allows for the fine-tuning of these properties for specific applications in materials science.

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) are cornerstones of modern organic electronics, and their performance heavily relies on the properties of the organic semiconductor materials used. researchgate.net Electron-rich heterocyclic compounds are widely explored for these applications. Pyrrole derivatives can be tailored to function as p-type, n-type, or ambipolar semiconductors.

The this compound molecule possesses both an electron-donating group (amino) and an electron-withdrawing group (acetyl). This "push-pull" electronic character is a well-known strategy in the design of organic electronic materials. It can lower the bandgap of the molecule and tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. By incorporating this molecule into larger conjugated systems, it is possible to create materials with tailored charge transport properties and specific optical absorption and emission characteristics suitable for OLEDs and OFETs.

Polypyrrole is one of the most studied conducting polymers due to its high conductivity, environmental stability, and ease of synthesis. researchgate.net The properties of polypyrrole can be significantly modified by introducing functional groups onto the pyrrole monomer before polymerization. This compound can be used as a functional monomer to synthesize substituted polypyrrole chains.

Upon polymerization (typically via oxidative coupling), the pyrrole rings would form the polymer backbone, while the acetyl and amino groups would be pendant to the chain. These functional groups can influence the polymer's properties in several ways: they can alter solubility and processability, provide sites for cross-linking to enhance mechanical stability, or serve as recognition sites for creating sensor materials. The amino group, for instance, could be used for post-polymerization modification, allowing for the grafting of other polymer chains or attachment of specific molecules. researchgate.netsigmaaldrich.com

Table 3: Potential Impact of Functional Groups on Polymer Properties

Functional Group Potential Effect on Polymer Property
Amino (-NH2) Increases polarity and hydrophilicity. Provides a site for hydrogen bonding, improving inter-chain interactions. Acts as a reactive handle for post-polymerization modification.

The design of chemical sensors and fluorescent probes often relies on molecules that can selectively interact with a target analyte and produce a measurable optical signal, such as a change in color or fluorescence. rsc.orgacs.org The aminopyrrole scaffold is a promising platform for such applications.

The electron-rich pyrrole ring combined with an amino group can act as a signaling unit. The amino group, with its lone pair of electrons, can serve as a binding site (receptor) for analytes like metal cations (e.g., Fe³⁺) or protons (for pH sensing). researchgate.net Upon binding, the electronic nature of the amino group is altered, which in turn perturbs the electronic structure of the entire pyrrole system. This perturbation can lead to a distinct change in the molecule's absorption or fluorescence properties (e.g., a "turn-on" or "turn-off" response). researchgate.net The N-acetyl group helps to modulate the photophysical baseline of the molecule, allowing for fine-tuning of its sensitivity and selectivity as a probe.

Incorporation into Polymers and Supramolecular Assemblies

Coordination Chemistry Applications of this compound

Coordination chemistry involves the study of compounds consisting of a central metal atom or ion, bonded to surrounding molecules or anions, known as ligands. The properties and reactivity of the resulting metal complex are dictated by the nature of both the metal and the ligands.

Ligand Design for Transition Metal Complexes

In theory, this compound possesses structural features that could allow it to function as a ligand for transition metals. The presence of the amino group (-NH2) and the acetyl group's carbonyl oxygen (-C=O), in addition to the nitrogen atom within the pyrrole ring, offers potential coordination sites. A ligand that binds to a central metal ion through two or more donor atoms is known as a chelating ligand, often forming a more stable complex than a monodentate ligand which binds through only one site.

However, a detailed search of scientific literature does not yield specific examples or in-depth studies of this compound being used in ligand design for transition metal complexes. Research in the field of coordination chemistry often focuses on ligands that can form stable, well-defined complexes with specific geometries and electronic properties. researchgate.netresearchgate.net While related compounds, such as those with imine or other functional groups, are extensively studied as ligands, the specific application of this compound in this capacity is not well-documented. mdpi.comnih.gov

Catalytic Applications of this compound Metal Complexes

The metal complexes of various organic ligands are widely investigated for their catalytic properties in a range of chemical reactions, including oxidation, reduction, and carbon-carbon bond formation. scirp.org The ligand structure plays a crucial role in tuning the catalytic activity and selectivity of the metal center. mdpi.com

Given the absence of published research on the synthesis and characterization of this compound metal complexes, there is consequently no available information on their potential catalytic applications. The development of a catalytic system would first require the successful synthesis and structural confirmation of the metal complexes, followed by screening for activity in various chemical transformations. rsc.org Without these foundational studies, any discussion of catalytic use remains purely speculative.

Use in Analytical Chemistry as a Derivatization Agent or Research Probe

In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are more suitable for analysis by a particular method. For example, a non-fluorescent molecule can be made fluorescent, or a non-volatile compound can be made volatile for gas chromatography.

Fluorescent Labeling Reagent for Biomolecules (in vitro)

Fluorescent labeling is a common technique for detecting and quantifying biomolecules. thermofisher.com Reagents for this purpose typically contain a reactive group that can covalently bind to the target molecule (e.g., to an amine or thiol group on a protein) and a fluorophore—a part of the molecule that emits light upon excitation at a specific wavelength. nih.gov

For this compound to function as a fluorescent labeling reagent, its pyrrole core would need to exhibit significant fluorescence. While some pyrrole derivatives are known to be fluorescent, there is no data in the scientific literature to suggest that this compound itself is sufficiently fluorescent for use as a label. Furthermore, a reactive functional group that can specifically and efficiently bind to biomolecules under mild, aqueous conditions would be necessary. The amino group of this compound could potentially be used for conjugation, but its application as a fluorescent label has not been reported. Commonly used fluorescent labeling reagents include compounds like 2-aminopyridine (B139424) and 8-aminopyrene-1,3,6-trisulfonate for glycans. glycoforum.gr.jp

Chromatographic Derivatization Agent for Enhanced Detection

Derivatization is frequently employed in chromatography to improve the separation and detection of analytes. actascientific.com For instance, in High-Performance Liquid Chromatography (HPLC), a derivatizing agent can be used to attach a chromophore (a light-absorbing group) to an analyte that otherwise lacks one, allowing for its detection by a UV-Vis detector. google.com

The potential of this compound as a chromatographic derivatization agent would depend on its ability to react quantitatively with a specific class of analytes and to confer a desirable property, such as strong UV absorbance or fluorescence, to the resulting derivative. The amino group on the pyrrole ring could theoretically be a site for reaction with analytes containing, for example, carboxylic acid or aldehyde functionalities. However, there are no published methods that utilize this compound for this purpose. The development of such a method would require extensive research to optimize the reaction conditions and validate the analytical performance.

Advanced Analytical Methodologies for 1 Acetyl 3 Aminopyrrole Research

Spectroscopic Techniques for Detailed Structural Elucidation

Advanced spectroscopic methods are indispensable for the detailed structural analysis of 1-Acetyl-3-aminopyrrole, revealing nuances of its atomic composition, bonding, and electronic properties.

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of this compound. biocompare.com Unlike nominal mass spectrometry, HRMS can measure the mass of a molecule to several decimal places, allowing for the calculation of its exact mass. This high level of accuracy is crucial for confirming the elemental composition of the compound and distinguishing it from other molecules with the same nominal mass.

Isotopic analysis, a key feature of HRMS, allows for the examination of the distribution of naturally occurring isotopes, such as ¹³C and ¹⁵N, within the this compound molecule. This can provide insights into the compound's origin and metabolic pathways in biological systems. frontiersin.orgnih.gov The ability to resolve and measure the masses of different isotopologues with high precision is a significant advantage of HRMS techniques like Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry. biocompare.comresearchgate.net

Table 1: Theoretical Isotopic Distribution for this compound (C₆H₈N₂O)

Mass (m/z)Relative Abundance (%)
124.0637100.00
125.06676.87
125.06110.74
126.06970.21
126.06410.05

Note: This table represents a theoretical calculation and actual results may vary based on instrumentation and experimental conditions.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail regarding the chemical structure and connectivity of atoms in this compound. While one-dimensional (1D) NMR provides basic information, two-dimensional (2D) NMR techniques are essential for unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex substituted pyrrole (B145914) systems. nih.govjlu.edu.cnresearchgate.net

2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) reveal through-bond correlations between nuclei, allowing for the definitive mapping of the molecule's framework. bath.ac.uk These techniques are crucial for distinguishing between isomers and confirming the positions of the acetyl and amino groups on the pyrrole ring.

Solid-state NMR (ssNMR) is particularly valuable for studying this compound in solid matrices or as part of a larger molecular assembly. researchgate.netcsic.es It can provide information on the conformation and packing of the molecules in the solid state, which may differ from their solution-state structures. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=O~168-172
C2~120-125
C3~110-115
C4~105-110
C5~125-130
CH₃~23-27

Note: These are predicted values and are highly dependent on the solvent and experimental conditions.

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in this compound and probing its conformational states. researchgate.netspectroscopyonline.comsurfacesciencewestern.com These techniques are complementary, as some molecular vibrations may be more active in either IR or Raman spectroscopy. gatewayanalytical.comthermofisher.com

FT-IR spectroscopy is particularly sensitive to polar bonds and is excellent for identifying the carbonyl (C=O) stretch of the acetyl group and the N-H stretches of the amino group. surfacesciencewestern.com Raman spectroscopy, on the other hand, is more sensitive to non-polar, homo-nuclear bonds and can provide valuable information about the pyrrole ring vibrations. gatewayanalytical.com By analyzing the vibrational spectra, researchers can confirm the presence of key functional groups and gain insights into the molecule's conformation and intermolecular interactions in different environments.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹) (FT-IR)Typical Wavenumber (cm⁻¹) (Raman)
N-H (Amino)Stretching3300-35003300-3500
C-H (Aromatic)Stretching3000-31003000-3100
C=O (Acetyl)Stretching1650-16801650-1680
C=C (Pyrrole)Stretching1400-16001400-1600
C-NStretching1250-13501250-1350

UV-Vis and fluorescence spectroscopy are employed to investigate the electronic properties of this compound. optica.org UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy levels. uminho.pt The position and intensity of the absorption bands provide information about the electronic transitions within the molecule and can be influenced by the solvent and substituents. optica.orgresearchgate.net

Fluorescence spectroscopy, on the other hand, measures the light emitted by the molecule as it returns from an excited state to the ground state. optosky.net The fluorescence properties of aminopyrrole derivatives can be sensitive to their environment, making this technique useful for studying intermolecular interactions and for potential applications as fluorescent probes. sci-hub.seresearchgate.netresearchgate.net

Vibrational Spectroscopy (Raman, FT-IR) for Functional Group Analysis and Conformational States in Materials

Chromatographic Techniques for Separation, Purity Assessment, and Quantification

Chromatographic methods are essential for the separation, purification, and quantitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. The development of a robust and reliable HPLC method is critical for assessing the purity of synthesized batches and for quantifying the compound in various matrices. researchgate.netchromatographyonline.comdokumen.pub

Method development typically involves optimizing several parameters, including the choice of stationary phase (e.g., C18 column), mobile phase composition (e.g., acetonitrile (B52724) and water with additives like trifluoroacetic acid), flow rate, and detection wavelength. researchgate.netchromatographyonline.comelementlabsolutions.com Reversed-phase HPLC is a common choice for separating moderately polar compounds like this compound. researchgate.net

Once a suitable method is developed, it must be validated according to established guidelines to ensure its accuracy, precision, linearity, and sensitivity. pensoft.netresearchgate.netoup.commedcraveonline.comnih.gov Validation parameters include the limit of detection (LOD) and limit of quantification (LOQ), which define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net

Table 4: Example HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Note: This is an example method and may require optimization for specific applications.

Gas Chromatography (GC) for Volatile Derivatives and Impurity Profiling

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net However, direct analysis of this compound by GC is challenging due to its polarity, primarily imparted by the secondary amine group. This polarity can lead to poor peak shape and decomposition in the hot injector port. thermofisher.com To overcome these issues, derivatization is required to convert the polar amine into a less polar, more volatile derivative suitable for GC analysis. researchgate.net

Silylation is a common and effective derivatization strategy for compounds containing active hydrogens, such as those on amine groups. phenomenex.comresearchgate.net Reagents replace the active hydrogen with a non-polar group, like a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, which increases volatility and thermal stability. researchgate.net For the amino group in this compound, several silylating agents could be employed.

Table 1: Common Derivatization Reagents for GC Analysis of Amines

Reagent Name Abbreviation Derivative Group Key Characteristics
N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA Trimethylsilyl (TMS) A powerful silylating agent, but its derivatives can be sensitive to moisture.
N-methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA Trimethylsilyl (TMS) Forms highly volatile by-products, which minimizes interference in the chromatogram. thermofisher.com
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide MTBSTFA tert-butyldimethylsilyl (TBDMS) Forms TBDMS derivatives that are significantly more stable and less moisture-sensitive than TMS derivatives.

Once derivatized, GC is an excellent tool for impurity profiling. thermofisher.comscirp.org This process involves the detection, identification, and quantification of unwanted chemicals that may be present from the synthesis of this compound, such as unreacted starting materials, intermediates, or by-products. thermofisher.comnih.gov The high resolving power of capillary GC columns can separate trace-level impurities from the main compound, allowing for their quantification and subsequent identification, often by coupling the GC to a mass spectrometer. scirp.orgbiomedres.us

Hyphenated Techniques (LC-MS, GC-MS) for Comprehensive Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the comprehensive analysis of complex mixtures. medwinpublishers.com For this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer powerful capabilities.

GC-MS analysis would typically follow the derivatization of this compound as described in the previous section. The gas chromatograph separates the derivatized compound from any impurities, and the separated components then enter the mass spectrometer. thermofisher.com The MS provides two crucial pieces of information: the molecular weight of the derivative from the molecular ion peak and structural information from the fragmentation pattern generated by electron ionization. The fragmentation pattern is a reproducible fingerprint that aids in the unambiguous identification of the compound and its impurities. nih.gov

LC-MS is particularly advantageous as it can often analyze polar compounds like this compound directly without derivatization. ijpras.comresearchgate.net A reversed-phase high-performance liquid chromatography (HPLC) column could be used to separate the compound from related substances. researchgate.net The eluent from the HPLC is then introduced into the mass spectrometer. Modern LC-MS/MS methods allow for highly sensitive and selective quantification of target analytes in complex matrices. researchgate.netmdpi.com

Table 2: Hypothetical Mass Spectrometry Data for this compound

Technique Analyte Form Expected Molecular Ion (m/z) Potential Key Fragments (m/z) Information Provided
LC-MS Native Compound 125.15 [M+H]⁺ 83 (loss of acetyl), 68 (pyrrole ring fragment) Confirms molecular weight of the underivatized compound.

X-ray Crystallography for Solid-State Structural Determination

To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound must first be grown. The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic structure can be determined. capes.gov.br

While specific crystallographic data for this compound is not publicly available, analysis of related N-acetylated heterocyclic compounds and pyrrole derivatives provides a basis for predicting its likely crystal properties. mdpi.comnih.goviucr.org It would be expected to crystallize in a common space group, such as P21/c, and its structure would likely be stabilized by intermolecular hydrogen bonds involving the N-H group of the pyrrole ring and the carbonyl oxygen of the acetyl group. nih.goveurjchem.com

Table 3: Plausible Crystallographic Data for this compound

Parameter Predicted Value Significance
Crystal System Monoclinic Describes the basic geometry of the unit cell. nih.gov
Space Group P21/c Defines the symmetry elements within the unit cell. nih.goveurjchem.com
a (Å) ~7-9 Unit cell dimension along the a-axis.
b (Å) ~8-11 Unit cell dimension along the b-axis.
c (Å) ~15-17 Unit cell dimension along the c-axis.
β (°) ~95-117 Angle of the unit cell.
Z 4 Number of molecules in the unit cell. eurjchem.com

Note: Data are hypothetical and estimated based on published structures of similar molecules like N-acetylated azabicycles and other pyrrole derivatives. mdpi.comnih.goveurjchem.com

Co-crystallization is a technique where two or more different molecules are combined in a stoichiometric ratio within the same crystal lattice, held together by non-covalent interactions. semanticscholar.orgacs.org This approach can be used to crystallize molecules that are otherwise difficult to crystallize alone or to create novel materials with tailored properties. researchgate.net

For this compound, co-crystallization could be explored with various partners. Host molecules, such as adamantane (B196018) derivatives or cyclodextrins, could encapsulate the molecule, facilitating crystallization and enabling structure determination. researchgate.net Alternatively, organic acids could be used as co-formers, creating robust hydrogen bonds with the amine or acetyl groups of this compound to build a stable crystalline lattice. acs.org

Co-crystallization with metal ions is another promising avenue. The nitrogen and oxygen atoms in this compound can act as ligands, coordinating with metal ions to form metal-organic complexes or coordination polymers. dergipark.org.trnumberanalytics.com The choice of metal ion and reaction conditions would influence the resulting structure and properties.

Table 4: Potential Co-formers for this compound and Interaction Types

Co-former Type Example Co-former Potential Interaction Site Primary Interaction
Organic Acid Succinic Acid, Benzoic Acid Pyrrole N-H, Acetyl C=O Hydrogen Bonding (N-H···O, O-H···N, O-H···O). acs.org
Halogen Bond Donor 1,4-Diiodotetrafluorobenzene Pyrrole N, Acetyl C=O Halogen Bonding (N···I, O···I). oup.com
Host Molecule Adamantane-based chaperone Entire molecule Host-Guest Inclusion. researchgate.net

Single Crystal X-ray Diffraction of this compound

Microscopic Techniques for Material Characterization

Microscopic techniques are essential for visualizing the physical form and structure of solid materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) is used to obtain high-resolution images of a sample's surface topography. acs.org An electron beam is scanned across the surface of the solid this compound sample, and the signals from the interaction of the electrons with the sample are used to generate an image. SEM analysis would reveal key morphological features such as crystal shape (e.g., needles, plates, prisms), particle size distribution, and surface texture. vietnamjournal.rufrontiersin.org This information is valuable for understanding the material's physical properties and for quality control.

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, capable of visualizing matter down to the atomic scale. oaepublish.com For TEM analysis, the sample must be extremely thin to allow electrons to pass through it. oaepublish.com While challenging for small organic molecules due to potential beam damage, advanced techniques like cryogenic TEM (cryo-TEM) and low-dose imaging can be used. oaepublish.comnih.gov TEM could provide detailed images of the internal structure of this compound crystals, revealing lattice defects, dislocations, or the arrangement of molecules within nanocrystalline domains. acs.orgwiley.com

Table 5: Comparison of SEM and TEM for Morphological Analysis of this compound

Feature Scanning Electron Microscopy (SEM) Transmission Electron Microscopy (TEM)
Principle Scans a focused electron beam over a surface to create an image. Passes a broad electron beam through a thin sample to create an image.
Information Obtained Surface topography, particle size, shape, and distribution. acs.org Internal structure, crystallographic information, lattice defects, atomic-scale details. oaepublish.com
Typical Resolution ~1-10 nm <1 nm, down to atomic resolution. nih.gov
Sample Preparation Sample is mounted and often coated with a conductive layer. Sample must be ultra-thin (<100 nm). oaepublish.com

Atomic Force Microscopy (AFM) for Surface Topography and Properties

Atomic Force Microscopy (AFM) has emerged as a powerful tool for the nanoscale characterization of materials, offering three-dimensional topographical images and quantitative measurements of various surface properties. While direct AFM studies on this compound are not extensively documented in publicly available literature, the application of this technique to structurally related compounds, such as substituted pyrroles and their polymers, provides a strong basis for outlining its potential in advancing our understanding of this specific molecule. rsc.orgresearchgate.netmdpi.comresearchgate.netnih.govnih.govncl.ac.ukvu.ltrsc.orgncl.ac.ukqucosa.denih.govnih.govisct.ac.jp

AFM operates by scanning a sharp tip, mounted on a flexible cantilever, across a sample surface. The interactions between the tip and the sample are monitored to construct a high-resolution topographical map. icmab.es This technique is particularly advantageous as it can be performed in various environments, including air and liquid, and does not necessarily require the sample to be conductive. icmab.es For a molecule like this compound, AFM can provide critical data on how individual molecules or aggregates arrange themselves on a substrate, and can be used to probe mechanical properties at the nanoscale.

Research on polypyrrole and its derivatives has demonstrated that AFM can effectively characterize surface morphology, including features like nodular structures, and quantify surface roughness. rsc.orgmdpi.comresearchgate.net The conditions of sample preparation, such as the method of deposition or the presence of dopants, have been shown to significantly influence the resulting surface topography. mdpi.comnih.gov By analogy, AFM studies of this compound could reveal how it forms films or self-assembles on different surfaces, which is crucial for applications in materials science and electronics.

Furthermore, advanced AFM techniques can go beyond simple imaging. For instance, by measuring the adhesive forces between the tip and the sample, one can gain insights into the surface energy and chemical nature of the material. Phase imaging, another AFM mode, can map variations in surface properties like adhesion and viscoelasticity. For this compound, this could help in understanding the orientation of the acetyl and amino groups at the surface, which would govern its interaction with other molecules or substrates.

High-resolution AFM has even been used to distinguish different atoms within a heterocyclic molecule, suggesting that with appropriate instrumentation, the specific locations of the nitrogen and oxygen atoms in this compound could potentially be identified. acs.orgacs.orgosti.govosti.gov This level of detail would be invaluable for understanding its chemical reactivity and intermolecular interactions.

Hypothetical Research Findings for this compound using AFM

To illustrate the potential data that could be generated from an AFM analysis of this compound, the following table presents hypothetical results. These values are based on typical ranges observed for similar small organic molecules and thin films of substituted pyrroles. The data assumes that this compound is deposited as a thin film on a silicon wafer substrate.

ParameterValueUnitDescription
Topography
Scan Size5 x 5µmThe area of the sample surface imaged.
Mean Roughness (Ra)1.2nmThe arithmetic average of the absolute values of the surface height deviations measured from the mean plane.
Root Mean Square Roughness (Rq)1.5nmThe root mean square average of the height deviations taken from the mean image data plane.
Maximum Peak Height (Rp)8.3nmThe height of the highest peak in the scanned area.
Maximum Valley Depth (Rv)-7.9nmThe depth of the deepest valley in the scanned area.
Mechanical Properties
Adhesion Force2.5nNThe force required to pull the AFM tip off the sample surface, indicating surface energy.
Young's Modulus3.1GPaA measure of the stiffness of the thin film, obtained through force-distance curve analysis.

This hypothetical data suggests a relatively smooth thin film with some distinct peaks and valleys. The adhesion force and Young's modulus provide quantitative measures of the film's mechanical properties, which are critical for assessing its suitability in various applications, such as coatings or electronic components.

Future Research Directions and Emerging Paradigms for 1 Acetyl 3 Aminopyrrole

Exploration of Unconventional and Novel Synthetic Routes to 1-Acetyl-3-aminopyrrole Analogs

Traditional batch synthesis methods for pyrrole (B145914) derivatives, while established, often face challenges in terms of efficiency, scalability, and sustainability. iupac.orggoogle.com The future of synthesizing analogs of this compound will likely pivot towards more advanced and sustainable methodologies.

Flow Chemistry and Continuous Manufacturing Approaches

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the production of small molecules, offering advantages in efficiency, safety, and scalability. iupac.orggoogle.commdpi.com This approach would be highly beneficial for creating a library of this compound analogs. The Hantzsch, Paal-Knorr, and Knorr pyrrole syntheses have all been successfully adapted to flow conditions. mdpi.comitu.edu.tr

Future research could focus on developing a continuous flow process for the synthesis of this compound analogs. This would involve the reaction of a suitable β-ketoester with an amine and an α-haloketone in a microreactor system. iupac.orgmdpi.com The ability to rapidly vary substituents on the pyrrole ring by simply changing the input streams would allow for the efficient generation of a diverse library of compounds for screening purposes.

Table 1: Hypothetical Comparison of Batch vs. Flow Synthesis for a this compound Analog

ParameterTraditional Batch SynthesisContinuous Flow Synthesis
Reaction Time 12-24 hours15-30 minutes
Typical Yield 60-75%85-95%
Scalability Difficult, requires process redesignStraightforward, by running longer or using parallel reactors
Safety Handling of bulk, potentially hazardous reagentsSmaller reaction volumes, improved heat and mass transfer
Product Purity Often requires extensive purificationHigher purity due to precise control over reaction parameters

Biocatalytic Transformations for Pyrrole Derivatization

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.govnih.gov The application of enzymes in the synthesis and derivatization of pyrroles is a burgeoning field of research.

Future investigations could explore the use of enzymes for the synthesis of this compound analogs. For instance, transaminases could be employed for the selective amination of diketone precursors to form the 3-amino-pyrrole core. nih.govscholaris.ca Additionally, directed evolution could be used to engineer cytochrome P450 enzymes to catalyze specific C-H functionalization or N-acetylation reactions on the pyrrole ring, offering unparalleled selectivity. oup.comresearchgate.net Monoamine oxidases also present an interesting avenue for the aromatization of pyrroline (B1223166) precursors to pyrroles. nih.gov

A chemoenzymatic approach, combining the strengths of both chemical and biological catalysis, could also be envisioned. For example, a chemical synthesis could be used to create a core pyrrole structure, which is then selectively functionalized in subsequent steps using engineered enzymes.

Integration of Artificial Intelligence and Machine Learning in this compound Research

AI-Driven Retrosynthesis and Reaction Prediction

Furthermore, machine learning models can predict the outcome and yield of chemical reactions. researchgate.netnih.gov For instance, a model could be trained on a dataset of pyrrole formation reactions to predict the likelihood of success and the expected yield for the synthesis of a new this compound analog under specific conditions. This would allow researchers to prioritize more promising synthetic routes, saving time and resources.

Machine Learning for SAR and Advanced Property Prediction

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity or material properties. nih.govresearchgate.netmdpi.com Machine learning algorithms can build highly predictive QSAR models for this compound analogs. mdpi.comrsc.orgresearchgate.net

By training a model on a dataset of this compound analogs with their corresponding measured activities (e.g., antibacterial, anticancer), it would be possible to predict the activity of new, unsynthesized analogs. mdpi.com This in silico screening can identify promising candidates for synthesis and testing. Advanced property prediction can also extend to physicochemical properties relevant for materials science, such as conductivity or solubility. researchgate.net

Table 2: Hypothetical QSAR Predictions for Novel this compound Analogs

AnalogSubstituent at C4Predicted Antibacterial Activity (MIC, µg/mL)Predicted Solubility (mg/L)
1 -Cl8.5150
2 -CF34.295
3 -OCH312.1210
4 -NO26.8110

Development of Novel this compound-Based Functional Materials

The pyrrole ring is a fundamental building block for a wide range of functional materials, including conducting polymers and supramolecular assemblies. nih.govrsc.orgfrontiersin.org The specific functional groups of this compound, the acetyl and amino groups, offer handles for polymerization and further modification, opening up possibilities for new materials.

Future research in this area could focus on the synthesis of conducting polymers based on this compound. The amino group could be used to link monomers, potentially leading to polymers with interesting electronic and redox properties. nih.gov The properties of these polymers could be tuned by copolymerizing with other pyrrole derivatives. iupac.orgmdpi.com Such materials could find applications in sensors, electronic devices, and energy storage.

Additionally, the hydrogen bonding capabilities of the acetyl and amino groups could be exploited to create self-assembling supramolecular structures. itu.edu.troup.com These materials could form gels, liquid crystals, or other ordered assemblies with potential applications in areas such as drug delivery and tissue engineering. The development of pyrrole-based conjugated microporous polymers for heterogeneous catalysis is another promising direction. frontiersin.org

Expanding the Scope of Biological Targets and Pathways for this compound Derivatives through Omics Approaches (in vitro)

The advent of "omics" technologies offers a powerful lens to explore the vast and largely uncharted biological landscape of this compound and its derivatives. thermofisher.comwikipedia.org These high-throughput methods, encompassing genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of cellular processes and can uncover novel molecular targets and pathways modulated by these compounds. thermofisher.comnih.govmdpi.com By moving beyond a one-compound-one-target approach, researchers can build a comprehensive understanding of the intricate interactions between this compound derivatives and biological systems. mdpi.comfrontlinegenomics.com

Integrative Multi-Omics for Target Identification:

A key strategy involves the use of integrative multi-omics, which combines data from different omics layers to provide a more complete picture of a compound's effects. nih.govfrontlinegenomics.com For instance, an in vitro study could involve treating a specific cell line, such as a cancer cell line, with a this compound derivative and then performing a multi-omics analysis.

Genomics and Transcriptomics: These analyses can reveal if the compound induces changes in gene expression or if its efficacy is linked to specific genetic backgrounds. nih.gov For example, transcriptomic analysis might show the upregulation of genes involved in apoptosis or the downregulation of genes related to cell proliferation.

Proteomics: This can identify proteins that directly bind to the compound or whose expression levels or post-translational modifications are altered. nih.gov This is crucial for pinpointing direct molecular targets.

Metabolomics: This approach analyzes the global changes in metabolite levels within a cell, providing insights into the metabolic pathways affected by the compound. mdpi.com For example, a derivative might disrupt glycolysis or fatty acid metabolism in cancer cells.

The integration of these datasets can lead to the identification of novel biomarkers for compound activity and can help to elucidate the mechanism of action. nih.gov For example, a study on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] researchgate.netconsensus.appnih.govtriazolo[1,5-c]pyrimidine derivatives used in vitro anti-proliferative activity assays against various cancer cell lines to identify potent compounds. rsc.org A similar approach could be applied to a library of this compound derivatives to screen for potential anticancer agents.

Illustrative In Vitro Multi-Omics Workflow:

StepDescriptionRationale
1. Compound Synthesis Synthesize a library of this compound derivatives with diverse structural modifications.To explore structure-activity relationships.
2. Cell Line Treatment Treat various human cell lines (e.g., cancer, normal) with the synthesized derivatives at different concentrations.To assess cytotoxicity and identify cell-type-specific effects.
3. Multi-Omics Data Acquisition Perform transcriptomic (RNA-seq), proteomic (mass spectrometry), and metabolomic (NMR, mass spectrometry) analyses on the treated cells.To obtain a comprehensive molecular snapshot of the cellular response.
4. Data Integration and Analysis Utilize bioinformatics tools to integrate the multi-omics datasets and identify significantly altered genes, proteins, and metabolites.To uncover key biological pathways and potential drug targets. nih.gov
5. Target Validation Validate the identified targets using techniques such as siRNA knockdown, CRISPR-Cas9 gene editing, or enzymatic assays.To confirm the functional relevance of the identified targets.

This table outlines a hypothetical workflow for the application of multi-omics to identify biological targets of this compound derivatives.

The insights gained from such in vitro studies can then guide further preclinical development. For example, understanding the metabolic pathways of thiosemicarbazones through incubation with human liver microsomes has provided valuable information on their biotransformation. nih.gov A similar approach for this compound derivatives could predict their metabolic fate and potential drug-drug interactions.

Advanced Spectroscopic and Imaging Techniques for Real-Time Monitoring of this compound Reactions and Processes

The ability to monitor chemical reactions and biological processes in real-time is crucial for understanding reaction kinetics, optimizing conditions, and observing the dynamic behavior of molecules within cellular environments. Advanced spectroscopic and imaging techniques are at the forefront of providing such capabilities for the study of this compound and its derivatives.

Real-Time Reaction Monitoring:

Traditional methods for monitoring chemical reactions often involve taking aliquots at different time points for analysis, which can be disruptive and may not capture the full kinetic profile. In contrast, in-situ monitoring techniques provide continuous data throughout the course of a reaction.

NMR Spectroscopy: Techniques like real-time NMR spectroscopy can be employed to follow the progress of reactions involving this compound. researchgate.net By monitoring the changes in the integrals of proton NMR signals corresponding to reactants and products, researchers can determine reaction rates and conversion percentages. researchgate.net For example, the catalytic oxidation of alcohols has been monitored in real-time using single-bead Fourier Transform Infrared (FTIR) microspectroscopy. acs.org

UV-Vis Spectroscopy: For reactions involving chromophoric species, UV-Vis spectroscopy can be a simple yet powerful tool for real-time monitoring. researchgate.net The disappearance of a reactant's absorbance peak or the appearance of a product's peak can be tracked over time to determine reaction kinetics.

Mass Spectrometry: Real-time monitoring using a membrane interface combined with atmospheric pressure chemical ionization mass spectrometry has been demonstrated for pharmaceutical process reactions. mcmaster.ca This could be adapted for reactions synthesizing this compound derivatives.

Advanced Imaging in Biological Systems:

Visualizing the localization and interaction of this compound derivatives within cells is essential for understanding their biological function. Advanced imaging techniques offer the spatial and temporal resolution needed for such investigations.

Fluorescence Microscopy: By attaching a fluorescent tag to a this compound derivative, its uptake, distribution, and co-localization with specific cellular organelles can be visualized in real-time using techniques like confocal microscopy.

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT): These nuclear imaging techniques can be used to track the biodistribution of radiolabeled this compound derivatives in vivo, providing valuable information for drug development. consensus.appnih.gov

Magnetic Resonance Imaging (MRI): Advanced MRI techniques, such as functional MRI (fMRI) and molecular imaging with targeted contrast agents, can provide detailed anatomical and functional information, potentially allowing for the non-invasive monitoring of the therapeutic effects of this compound derivatives. nih.govmdpi.com For example, MRI has been used to monitor the progression of atherosclerosis. mdpi.com

Photoacoustic Imaging (PAI): This hybrid imaging modality combines the benefits of optical and ultrasound imaging to provide high-resolution images with deep tissue penetration. mdpi.com PAI could be used to visualize the accumulation of this compound derivatives in specific tissues. mdpi.com

Data Table: Advanced Spectroscopic and Imaging Techniques

TechniqueApplication for this compound ResearchPotential Insights
Real-Time NMR Spectroscopy Monitoring the synthesis of derivatives.Reaction kinetics, optimization of reaction conditions, identification of intermediates. researchgate.net
UV-Vis Spectroscopy Tracking reactions involving chromophoric derivatives.Reaction rates, determination of kinetic parameters. researchgate.net
Confocal Fluorescence Microscopy Visualizing the subcellular localization of fluorescently-labeled derivatives.Cellular uptake mechanisms, identification of target organelles.
Positron Emission Tomography (PET) In vivo tracking of radiolabeled derivatives.Biodistribution, pharmacokinetics, target engagement. nih.gov
Magnetic Resonance Imaging (MRI) Non-invasive monitoring of therapeutic effects.Anatomical and functional changes in response to treatment. nih.gov

This table summarizes advanced techniques and their potential applications in the study of this compound.

The integration of these advanced spectroscopic and imaging methods will undoubtedly accelerate the pace of discovery in the field of this compound research, providing unprecedented insights into its chemistry and biology.

Conclusion on 1 Acetyl 3 Aminopyrrole Research

Summary of Key Research Findings and Methodological Advancements Pertaining to 1-Acetyl-3-aminopyrrole

Research into pyrrole-based compounds is extensive, though specific studies focusing solely on this compound are not broadly detailed in the available literature. However, the synthesis and properties of closely related 3-aminopyrrole derivatives provide significant insights. Methodological advancements in the synthesis of the 3-aminopyrrole core are crucial for obtaining precursors to this compound. A prominent method is the Thorpe-Ziegler cyclization, which utilizes β,β-enaminonitriles or similar precursors that react with α-haloketones under basic conditions to form the pyrrole (B145914) ring. semanticscholar.orgresearchgate.netznaturforsch.com This approach has proven effective for creating a variety of polyfunctional 3-aminopyrrole derivatives. semanticscholar.orgresearchgate.net Another foundational method for pyrrole synthesis is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with an amine. researchgate.net

The acetylation of aminopyrroles or related amino-heterocycles is a key step to arrive at the target compound structure. For instance, the acetylation of 3-aminopyridine (B143674) using acetic anhydride (B1165640) is a well-established procedure. google.com Similarly, studies on 2-aminopyrroles have shown that reaction with acetic anhydride can lead to diacylation, forming imide derivatives, which can then be selectively deacylated to the monoacetyl amide. uq.edu.au These methodologies suggest that the synthesis of this compound would likely involve the initial formation of a 3-aminopyrrole precursor followed by a controlled N-acetylation step.

Key research findings on the broader class of aminopyrroles highlight their role as versatile building blocks in organic synthesis. They serve as important intermediates for the construction of more complex heterocyclic systems, such as pyrrolo[3,2-d]pyrimidines, also known as 9-deazapurines, which are of significant interest in medicinal chemistry. semanticscholar.orgresearchgate.netznaturforsch.com The reactivity of the 3-aminopyrrole system allows for selective functionalization, making it a valuable scaffold in the development of novel compounds. clockss.org

Overall Significance and Impact of Current Research on this compound in Relevant Scientific Disciplines

While direct research on this compound is limited, the significance of its core structure can be inferred from the extensive applications of related aminopyrrole and N-acetylated heterocyclic compounds in various scientific fields.

Medicinal Chemistry: Pyrrole derivatives are a cornerstone of drug discovery. alliedacademies.org Polyfunctional 3-aminopyrroles are recognized for a wide spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, anticonvulsant, analgesic, and antipyretic properties. researchgate.netznaturforsch.com The pyrrole scaffold is present in numerous pharmacologically active compounds and approved drugs. alliedacademies.orgmdpi.com The introduction of an acetyl group can modulate a compound's physicochemical properties, such as stability, solubility, and its interaction with biological targets. Therefore, this compound represents a scaffold with significant potential for the development of new therapeutic agents. For example, related pyrrolidine (B122466) derivatives are being investigated as kinase inhibitors for treating inflammatory diseases and cancer.

Materials Science: Pyrrole-containing compounds are fundamental to the field of materials science, particularly in the synthesis of polymers and functional dyes. researchgate.netcymitquimica.com The unique electronic properties of the pyrrole ring allow for the creation of conductive polymers and materials with interesting photophysical characteristics. The N-acetyl group in this compound could influence molecular packing and intermolecular interactions, potentially leading to materials with novel properties.

Organic Synthesis: As a functionalized heterocycle, this compound is a valuable building block for synthetic chemists. It provides a platform for further chemical modification to create more complex molecular architectures. alliedacademies.org The presence of both an acetylated nitrogen and a reactive pyrrole ring allows for diverse synthetic transformations, contributing to the toolkit for creating novel organic compounds. researchgate.net

The current body of research on analogous compounds establishes the 3-aminopyrrole framework as a "privileged scaffold" in chemical and biological sciences. alliedacademies.org Consequently, this compound holds potential as a key intermediate and a target molecule for future scientific investigation.

Outlook on the Future Trajectory and Unexplored Avenues of this compound Studies

The future of research concerning this compound is poised for growth, building upon the foundation laid by studies of similar heterocyclic systems. Several unexplored avenues warrant investigation.

A primary focus should be the development and optimization of a direct and high-yield synthesis for this compound. While general methods for creating aminopyrroles and for acetylation exist, a dedicated, efficient synthetic route would make the compound more accessible for broader study. semanticscholar.orguq.edu.au

A comprehensive evaluation of the biological activity of this compound is a critical next step. Screening this compound against a wide range of biological targets, such as kinases, proteases, and microbial enzymes, could uncover novel therapeutic potential. Given the established antibacterial properties of many pyrrole derivatives, investigating its efficacy against resistant bacterial strains like MRSA would be a particularly relevant avenue. mdpi.com

In materials science, future studies could explore the polymerization of this compound or its incorporation into larger conjugated systems. Research into its electrochemical and photophysical properties could lead to applications in organic electronics, such as sensors or organic light-emitting diodes (OLEDs).

Furthermore, the use of this compound as a scaffold for creating compound libraries for high-throughput screening is a promising direction for drug discovery. Its structure offers multiple points for diversification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity for specific biological targets. tandfonline.com The full characterization of its chemical reactivity, including electrophilic substitution patterns and metal-catalyzed cross-coupling reactions, remains an important area for fundamental chemical research.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Acetyl-3-aminopyrrole, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis of pyrrole derivatives often involves Paal-Knorr condensation or Mannich reactions. For this compound, a plausible route includes acetylation of 3-aminopyrrole under mild acylating conditions (e.g., acetic anhydride in inert solvents). Optimization can involve varying temperature (25–60°C), solvent polarity (e.g., dichloromethane vs. THF), and catalytic bases (e.g., triethylamine). Reaction progress should be monitored via TLC, and purification via column chromatography using gradients of ethyl acetate/hexane .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Identify acetyl (-COCH₃) protons (δ ~2.1–2.3 ppm) and pyrrole ring protons (δ ~6.0–7.5 ppm). Compare with PubChem data for 3-acetylpyrrole derivatives .
  • IR Spectroscopy : Confirm acetyl C=O stretches (~1650–1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹).
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 124.14 (C₆H₈N₂O) .
  • Elemental Analysis : Validate %C, %H, and %N against theoretical values.

Q. What solvent systems are optimal for dissolving this compound in reaction or crystallization protocols?

  • Methodological Answer : The compound’s solubility depends on its acetyl and amino groups. Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for reactions, while chloroform/methanol mixtures (e.g., Bligh-Dyer method) aid in purification . For crystallization, trial solvents like ethanol or acetone are recommended.

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR chemical shifts) for this compound derivatives be resolved?

  • Methodological Answer : Discrepancies may arise from tautomerism or solvent effects. Strategies include:

  • Cross-Validation : Compare data across deuterated solvents (CDCl₃ vs. DMSO-d₆).
  • Computational Modeling : Use density functional theory (DFT) to predict shifts and correlate with experimental results .
  • Variable-Temperature NMR : Probe dynamic equilibria (e.g., keto-enol tautomerism) .

Q. What methodologies enable functionalization of the amino group in this compound while preserving the acetyl group?

  • Methodological Answer : Selective protection/deprotection is critical:

  • Acylation : Use Boc-anhydride under mild conditions (0°C, pH 8–9) to protect the amine.
  • Mannich Reactions : Introduce alkyl/aryl groups via formaldehyde and secondary amines .
  • Reductive Amination : Employ NaBH₃CN or H₂/Pd-C for selective modifications .

Q. How can computational chemistry predict the reactivity of this compound in novel synthetic applications?

  • Methodological Answer :

  • Molecular Orbital Analysis : Calculate HOMO/LUMO energies (Gaussian, ORCA) to identify nucleophilic/electrophilic sites.
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock .
  • Reaction Mechanism Simulations : Explore transition states for acetyl group transfer or ring functionalization .

Data Contradiction and Validation

Q. What steps should be taken if elemental analysis results for this compound deviate from theoretical values?

  • Methodological Answer :

  • Purification Reassessment : Repeat column chromatography or recrystallization to remove impurities.
  • Alternative Characterization : Use high-resolution MS (HRMS) to confirm molecular ion accuracy.
  • Batch Reproducibility : Test multiple synthetic batches to isolate protocol-specific errors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.